6-Bromo-1H-benzo[d]imidazole hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
6-bromo-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYSWUSRKXLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682048 | |
| Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-73-7 | |
| Record name | 1H-Benzimidazole, 6-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride, a key building block in medicinal chemistry and pharmaceutical development. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant quantitative data to facilitate its successful preparation in a laboratory setting.
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine substituent on the benzimidazole core provides a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex drug candidates. The hydrochloride salt form often enhances the compound's solubility and stability.
The primary synthetic route to 6-Bromo-1H-benzo[d]imidazole involves the cyclization of 4-bromo-1,2-phenylenediamine with a one-carbon synthon, typically formic acid. The resulting free base is then converted to its hydrochloride salt.
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process:
-
Cyclization: Condensation of 4-bromo-1,2-phenylenediamine with formic acid to form the benzimidazole ring.
-
Salt Formation: Treatment of the resulting 6-Bromo-1H-benzo[d]imidazole with hydrochloric acid to yield the hydrochloride salt.
The overall reaction scheme is presented below:
Caption: Synthetic workflow for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the intermediate and final product. Please note that the yield can vary depending on reaction conditions and purification efficiency.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |
| 6-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | 130-134 | >97% |
| This compound | C₇H₆BrClN₂ | 233.49 | Not explicitly available | Not explicitly available |
Experimental Protocols
The following protocols are based on established methods for the synthesis of benzimidazole derivatives and can be adapted for the preparation of this compound.
Step 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole
This procedure details the condensation of 4-bromo-1,2-phenylenediamine with formic acid.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Formic acid (98-100%)
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1.0 eq.) and formic acid (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution with constant stirring until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from an ethanol/water mixture. The crude solid can be dissolved in a minimal amount of hot ethanol, and water can be added dropwise until turbidity persists. The solution is then allowed to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis of 6-Bromo-1H-benzo[d]imidazole.
Step 2: Synthesis of this compound
This procedure describes the conversion of the free base to its hydrochloride salt.
Materials:
-
6-Bromo-1H-benzo[d]imidazole
-
Methanol
-
Dry HCl gas or concentrated hydrochloric acid
Procedure:
-
Dissolve the purified 6-Bromo-1H-benzo[d]imidazole in a suitable solvent such as methanol.
-
Pass dry HCl gas through the solution until precipitation of the hydrochloride salt is complete. Alternatively, a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) or a stoichiometric amount of concentrated hydrochloric acid can be added. A common method to increase water solubility of benzimidazole derivatives is to pass dry HCl gas into a methanolic solution of the compound.[2]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any excess HCl.
-
Dry the final product under vacuum to obtain this compound.
Caption: Experimental workflow for the preparation of the hydrochloride salt.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid and hydrochloric acid are corrosive. Handle with care.
-
4-bromo-1,2-phenylenediamine is a suspected mutagen and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
References
Technical Guide on the Physicochemical Properties of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-1H-benzo[d]imidazole hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document combines reported data with information on the free base (6-Bromo-1H-benzimidazole) and closely related benzimidazole derivatives to offer a robust predictive profile. This guide includes a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of a potential biological signaling pathway.
Introduction
This compound is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore found in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties. The addition of a bromine atom to the benzimidazole core can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity. The hydrochloride salt form is often utilized to enhance aqueous solubility and bioavailability. This guide aims to provide a detailed understanding of the key physicochemical characteristics of this compound, which are critical for its application in drug discovery and development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. Where experimental data for the hydrochloride salt is not available, data for the free base or closely related analogs are provided for reference.
Table 1: General and Physical Properties of 6-Bromo-1H-benzo[d]imidazole and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | 6-bromo-1H-benzimidazole hydrochloride | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 1215206-73-7 | |
| Molecular Formula | C₇H₆BrClN₂ | |
| Molecular Weight | 233.49 g/mol | |
| Appearance | Solid powder (predicted) | N/A |
| Melting Point (°C) | No data available for hydrochloride salt. 130-134 (for free base) | N/A |
| Boiling Point (°C) | No data available | N/A |
| Solubility | High solubility in water and polar solvents | |
| pKa | No data available | N/A |
Table 2: Spectroscopic Data (Predicted and for Analogs)
| Technique | Data |
| ¹H NMR (DMSO-d₆, ppm) | Predicted shifts for the aromatic protons would be in the range of 7.0-8.0 ppm. The N-H proton would likely appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR (DMSO-d₆, ppm) | Aromatic carbons are expected in the 110-145 ppm range. |
| Infrared (IR, cm⁻¹) | Expected characteristic peaks: N-H stretching (~3400-3200 cm⁻¹), C=N stretching (~1620 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak for the free base (C₇H₅BrN₂) at m/z corresponding to its molecular weight, exhibiting a characteristic isotopic pattern for bromine. |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of water.
-
Seal the vial and place it in a constant temperature bath on an orbital shaker.
-
Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The solubility is expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
If the compound is a hydrochloride salt of a base, it will be acidic. Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
Potential Biological Activity and Signaling Pathway
Benzimidazole derivatives are known to exhibit a variety of biological activities, with anticancer and antimicrobial effects being widely reported. While the specific molecular targets of this compound have not been definitively elucidated in publicly available literature, a plausible mechanism of action for its potential anticancer activity is the inhibition of tubulin polymerization.
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
General Workflow for Assessing Biological Activity
The following diagram illustrates a general workflow for investigating the biological activity of a novel compound like this compound.
Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the potential mechanism of action of this compound as a tubulin polymerization inhibitor, leading to apoptosis.
Conclusion
This compound is a compound of significant interest for drug discovery due to its structural similarity to other biologically active benzimidazoles. While specific experimental data for the hydrochloride salt are limited, this guide provides a framework for its physicochemical characterization based on data from its free base and related analogs, along with detailed experimental protocols. The potential for this compound to act as an anticancer agent, possibly through the inhibition of tubulin polymerization, warrants further investigation. The methodologies and information presented herein are intended to support researchers in their efforts to explore the therapeutic potential of this and other novel benzimidazole derivatives.
An In-depth Technical Guide to 6-Bromo-1H-benzo[d]imidazole Hydrochloride
CAS Number: 1215206-73-7
This technical guide provides a comprehensive overview of 6-Bromo-1H-benzo[d]imidazole hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and known biological activities, drawing from available data on the compound and its closely related analogues.
Physicochemical Properties
While specific experimental data for the hydrochloride salt is limited, the properties of the free base, 6-Bromo-1H-benzimidazole (CAS: 4887-88-1), provide a strong indication of its characteristics. The hydrochloride salt is expected to exhibit higher solubility in aqueous solutions.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClN₂ | [1] |
| Molecular Weight | 233.49 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point (free base) | 130-134 °C | [3] |
| Solubility | Soluble in water and polar solvents | [1] |
| pKa (predicted) | 9.81 ± 0.10 | [2] |
Spectroscopic Data
| Technique | Expected/Observed Peaks for Analogous Compounds |
| ¹H NMR | Resonances for imidazole protons are typically observed between 6.77-7.66 ppm.[4] The protons on the benzene ring will show characteristic splitting patterns influenced by the bromine substituent. |
| ¹³C NMR | Imidazole carbons typically appear in the range of 124.87-132.43 ppm.[4] The carbon bearing the bromine atom will be significantly shifted. |
| IR Spectroscopy | Characteristic N-H stretching vibrations are expected between 3044 and 3464 cm⁻¹.[5] Aromatic C-H and C=C stretching bands will also be present. Bromo-substituted analogues show characteristic stretching bands in the range of 741–748 cm⁻¹.[5] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (197.03 g/mol ) and a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 6-Bromo-1H-benzimidazole intermediate, followed by its conversion to the hydrochloride salt.
Synthesis of 6-Bromo-1H-benzimidazole (Intermediate)
A common method involves the condensation of 4-bromo-1,2-phenylenediamine with formic acid.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Formic acid
-
Sodium hydroxide solution
-
Water
Protocol:
-
A mixture of 4-bromo-1,2-phenylenediamine and an excess of formic acid is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully neutralized with a sodium hydroxide solution, causing the product to precipitate.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Materials:
-
6-Bromo-1H-benzimidazole
-
Methanolic hydrogen chloride solution (or dry HCl gas)
-
Methanol
Protocol:
-
6-Bromo-1H-benzimidazole is dissolved in methanol.
-
A solution of hydrogen chloride in methanol is added dropwise to the solution, or dry HCl gas is bubbled through it.[6]
-
The hydrochloride salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold methanol or diethyl ether, and dried under vacuum.
Biological Activity and Potential Applications
Benzimidazole derivatives are a well-established class of compounds with a broad range of pharmacological activities. This compound is noted for its potential as an antimicrobial and anticancer agent.[1]
Antimicrobial Activity
This compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] While specific minimum inhibitory concentration (MIC) values for this exact compound are not widely published, related brominated benzimidazole derivatives have shown potent antimicrobial effects.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties, potentially by interfering with cell proliferation pathways or inducing apoptosis.[1] Other brominated benzimidazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown IC₅₀ values in the micromolar range against cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[5]
The mechanism of action for many anticancer benzimidazoles involves the inhibition of protein kinases. The following diagram illustrates a generalized kinase signaling pathway that is a common target for such inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
The following is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with different concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
References
- 1. This compound (1215206-73-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-1H-benzimidazole 97 4887-88-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 6-Bromo-1H-benzo[d]imidazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents with a wide array of biological activities.[1] These heterocyclic aromatic compounds are noted for their diverse applications, including anticancer, antimicrobial, and antiviral therapies.[1][2][3] Within this important class, 6-Bromo-1H-benzo[d]imidazole hydrochloride emerges as a particularly valuable building block. Its structure, featuring a bromine atom at the 6-position, provides a versatile handle for synthetic elaboration, while the hydrochloride salt form often enhances solubility and bioavailability—critical parameters in pharmaceutical development.[2]
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis, analytical characterization, and potential applications. The methodologies and insights presented herein are designed to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors.
Physicochemical Properties and Structural Characterization
The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical properties. This compound is the salt formed from the reaction of the free base, 6-Bromo-1H-benzimidazole, with hydrochloric acid. This conversion significantly impacts properties like solubility.[2]
The structure consists of a fused benzene and imidazole ring system, with a bromine substituent on the benzene ring. The hydrochloride ion forms an ionic bond with one of the nitrogen atoms in the imidazole ring, enhancing the compound's polarity.[2]
Table 1: Core Physicochemical Data
| Property | This compound | 6-Bromo-1H-benzimidazole (Free Base) |
| Molecular Formula | C₇H₆BrClN₂ | C₇H₅BrN₂[4] |
| Molecular Weight | 233.493 g/mol [2] | 197.03 g/mol [4][5] |
| CAS Number | 1215206-73-7[2] | 4887-88-1[4][5] |
| Appearance | Solid (Typical) | Powder |
| Melting Point | Data not specified | 130-134 °C |
| Solubility | High solubility in water and polar solvents[2] | Less soluble in water |
| SMILES | C1=CC2=C(C=C1Br)NC=N2.Cl[2] | Brc1ccc2nc[nH]c2c1 |
| InChI Key | GEDVWGDBMPJNEV-UHFFFAOYSA-N (Free Base) | GEDVWGDBMPJNEV-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process that leverages established organic chemistry reactions. A common and logical pathway involves the initial formation of the benzimidazole core, followed by electrophilic bromination, and concluding with the formation of the hydrochloride salt. This sequence ensures regiochemical control of the bromine addition.
Experimental Protocol: A Representative Synthesis
This protocol is constructed based on well-established methods for benzimidazole synthesis and subsequent halogenation.[6][7] The causality for this two-step approach is rooted in its efficiency and control. Forming the stable benzimidazole ring first allows for a more predictable electrophilic substitution on the electron-rich benzene ring.
Step 1: Synthesis of 1H-benzo[d]imidazole (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Cyclization: Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-cold water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to the acidic mixture until the pH reaches 7-8, causing the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum to yield 1H-benzo[d]imidazole.
Step 2: Bromination to form 6-Bromo-1H-benzo[d]imidazole
-
Reaction Setup: Suspend the synthesized 1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid in a round-bottom flask. Cool the mixture to 0-5 °C using an ice bath.
-
Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the stirred benzimidazole suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The bromine is the electrophile that will selectively add to the 6-position due to the directing effects of the fused imidazole ring.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Quenching & Isolation: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine. Neutralize the entire mixture with a base like ammonium hydroxide and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically via recrystallization from an ethanol/water mixture or column chromatography on silica gel to yield pure 6-Bromo-1H-benzimidazole.[6]
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 6-Bromo-1H-benzimidazole in a minimal amount of a suitable organic solvent like isopropanol or ethanol.
-
Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove excess acid, and dry under vacuum to obtain this compound.
Visualization of Synthetic Workflow
References
Navigating the Solubility Landscape of 6-Bromo-1H-benzo[d]imidazole Hydrochloride: A Technical Guide
For Immediate Release
Core Concepts in Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. For a compound like 6-Bromo-1H-benzo[d]imidazole hydrochloride, understanding its behavior in various organic solvents is essential for processes such as synthesis, purification, and the preparation of stock solutions for biological assays. The formation of a hydrochloride salt generally enhances the aqueous solubility of a compound compared to its free base.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. It is generally reported to be highly soluble in water and polar solvents[1]. For the related compound, 2-bromo-1H-benzo[d]imidazole, qualitative data indicates solubility in dimethyl sulfoxide (DMSO) and methanol.
Given the absence of precise values, it is recommended that researchers determine the solubility experimentally in their solvents of interest. The following sections provide a detailed protocol for this purpose.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol outlines a reliable method for determining the thermodynamic equilibrium solubility of this compound in various organic solvents.
1. Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Quantification:
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Calculation: The solubility of this compound in the specific solvent at the given temperature is the concentration determined in the saturated supernatant.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For Immediate Release
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-1H-benzo[d]imidazole hydrochloride, a significant heterocyclic compound in the landscape of pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the spectral characteristics of this molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H protons of the imidazole ring. The chemical shifts are influenced by the bromine substituent and the positive charge induced by protonation. In a polar deuterated solvent such as DMSO-d₆, the N-H protons of benzimidazoles typically appear as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm.[1] The aromatic protons on the benzene ring will show characteristic splitting patterns depending on their coupling with neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | Singlet | - |
| H-4 | 7.8 - 8.1 | Doublet | ~8.5 |
| H-5 | 7.6 - 7.8 | Doublet of doublets | ~8.5, ~2.0 |
| H-7 | 8.0 - 8.3 | Doublet | ~2.0 |
| N-H | 13.0 - 14.0 | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to the electronegativity of adjacent atoms and the overall electronic distribution in the aromatic system. Protonation of the imidazole ring to form the hydrochloride salt is expected to cause a downfield shift of the ortho- and para-carbon signals relative to the free base.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-4 | 120 - 125 |
| C-5 | 128 - 133 |
| C-6 | 115 - 120 |
| C-7 | 118 - 123 |
| C-3a | 135 - 140 |
| C-7a | 130 - 135 |
Experimental Protocol for NMR Analysis of Benzimidazole Derivatives
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of benzimidazole derivatives, which can be adapted for this compound.
1. Sample Preparation
-
Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of these compounds and allows for the observation of the N-H proton.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup and Data Acquisition
-
The ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-180 ppm).
-
The solvent signal can be used as an internal reference (e.g., DMSO-d₆ at δ = 39.52 ppm).
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Experimental Workflow
The logical flow of acquiring and analyzing the NMR spectra of this compound can be visualized as follows:
Caption: General workflow for NMR analysis of this compound.
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound, along with a standardized protocol for their acquisition. These predicted data and methodologies serve as a valuable resource for the scientific community engaged in the synthesis, characterization, and application of novel benzimidazole-based compounds.
References
Mass Spectrometry Analysis of 6-Bromo-1H-benzo[d]imidazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromo-1H-benzo[d]imidazole hydrochloride. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows and relevant biological pathways.
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Mass spectrometry is a critical analytical technique for the characterization of such compounds, enabling the determination of molecular weight, elemental composition, and structural elucidation through fragmentation analysis. This guide will detail the expected mass spectral behavior of this compound, providing researchers with a foundational understanding for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-1H-benzo[d]imidazole and its hydrochloride salt is presented below.
| Property | Value |
| Chemical Formula | C₇H₆BrClN₂ |
| Molecular Weight | 233.50 g/mol |
| Exact Mass | 231.9454 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents like methanol and DMSO |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of benzimidazole derivatives, as it typically produces intact protonated molecules ([M+H]⁺). Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule, providing valuable structural information.
Expected Mass Spectrum
Due to the presence of a bromine atom, the mass spectrum of 6-Bromo-1H-benzo[d]imidazole will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units and with nearly equal intensity.
The hydrochloride salt will readily dissociate in solution, and the analysis will be of the free base, 6-Bromo-1H-benzo[d]imidazole. In positive ion mode ESI, the protonated molecule [C₇H₅BrN₂ + H]⁺ is expected to be the base peak.
Fragmentation Pattern
The fragmentation of the benzimidazole core typically involves the cleavage of the imidazole ring. Common fragmentation pathways include the loss of HCN and subsequent rearrangements. For 6-Bromo-1H-benzo[d]imidazole, the following fragmentation patterns can be anticipated.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed fragmentation of 6-Bromo-1H-benzo[d]imidazole.
Quantitative Data
The following table summarizes the expected m/z values for the major ions of 6-Bromo-1H-benzo[d]imidazole in a high-resolution mass spectrum. The data is inferred from the analysis of closely related bromo-substituted benzimidazole analogs.
| Ion | Calculated m/z ([M+H]⁺) | Observed m/z (example) | Relative Abundance |
| [C₇H₅⁷⁹BrN₂ + H]⁺ | 196.9763 | 196.9760 | ~100% |
| [C₇H₅⁸¹BrN₂ + H]⁺ | 198.9743 | 198.9740 | ~98% |
| [C₆H₄⁷⁹BrN]⁺ | 169.9603 | 169.9600 | Variable |
| [C₆H₄⁸¹BrN]⁺ | 171.9583 | 171.9580 | Variable |
| [C₇H₆N₂]⁺ | 118.0525 | 118.0522 | Variable |
| [C₆H₄N]⁺ | 90.0338 | 90.0335 | Variable |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
Mass Spectrometry Conditions
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 400 °C.
-
Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/min.
-
Drying Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
MS Scan Range: m/z 50 - 500.
-
MS/MS Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.
The experimental workflow for the mass spectrometry analysis is depicted below:
Caption: A typical workflow for LC-MS/MS analysis.
Relevance in Drug Development: Signaling Pathway
Benzimidazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. 6-Bromo-1H-benzo[d]imidazole and its analogs may act as inhibitors of key kinases within this pathway.
The diagram below illustrates the potential point of intervention for a benzimidazole-based inhibitor within the PI3K/Akt/mTOR signaling cascade.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a framework for the mass spectrometry analysis of this compound. The information on expected fragmentation patterns, combined with the detailed experimental protocol, will aid researchers in the structural characterization of this and related compounds. The inclusion of a relevant signaling pathway highlights the potential application of this class of molecules in drug discovery and development, particularly in the context of cancer therapeutics. The unique isotopic signature of the bromine atom serves as a key diagnostic tool in the mass spectral analysis of this compound.
An In-depth Technical Guide on the Crystal Structure of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic aspects of 6-Bromo-1H-benzo[d]imidazole hydrochloride. While a specific, publicly available crystal structure determination for this exact compound is not available in crystallographic databases as of this writing, this guide extrapolates likely structural characteristics based on known benzimidazole derivatives and outlines the detailed experimental protocols required for its definitive structural elucidation.
Introduction
This compound is a member of the benzimidazole family, a class of heterocyclic aromatic organic compounds with significant interest in pharmaceutical and materials science research.[1] The benzimidazole core is a key pharmacophore found in numerous FDA-approved drugs. The addition of a bromine atom at the 6-position and the formation of a hydrochloride salt significantly influence the compound's physicochemical properties, such as solubility and crystal packing, which are critical for drug development.[1] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for structure-activity relationship (SAR) studies, rational drug design, and ensuring the solid-state stability of an active pharmaceutical ingredient (API).
Predicted Crystallographic Data
Based on the analysis of closely related benzimidazole derivatives, the anticipated crystallographic data for this compound are summarized in the table below. It is important to note that these are predicted values and require experimental verification.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.5 - 1.7 |
| Hydrogen Bonding | N-H···Cl, potential C-H···Cl and π-π stacking |
Experimental Protocols
The definitive determination of the crystal structure of this compound requires a series of well-defined experimental procedures.
Synthesis and Purification
The synthesis of this compound typically involves a two-step process:
-
Bromination of 1H-benzo[d]imidazole: 1H-benzo[d]imidazole is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid, to yield 6-Bromo-1H-benzo[d]imidazole.
-
Salt Formation: The resulting 6-Bromo-1H-benzo[d]imidazole is then dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a solution of hydrochloric acid to form the hydrochloride salt.[1][2]
The crude product is purified by recrystallization from an appropriate solvent system to obtain high-purity material suitable for single crystal growth.
Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in crystal structure determination.[3] Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.[4]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at various orientations.[5][6]
-
Unit Cell Determination: The positions of the diffraction spots on the images are used to determine the dimensions and symmetry of the unit cell.
-
Data Integration: The intensities of all the collected reflections are measured and processed.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[3]
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit of the model to the data.[3]
Structural Analysis and Visualization
Experimental Workflow for Crystal Structure Determination
The logical flow of the experimental process for determining the crystal structure is depicted in the following diagram:
Conclusion
This technical guide has provided a detailed overview of the anticipated crystal structure of this compound and the necessary experimental protocols for its determination. While the definitive crystal structure remains to be experimentally elucidated and deposited in a public database, the information presented here, based on related compounds, offers valuable insights for researchers in medicinal chemistry and materials science. The outlined synthetic and crystallographic procedures provide a clear roadmap for obtaining and analyzing the single-crystal X-ray diffraction data, which is a critical step in the rational design and development of new therapeutic agents and functional materials based on the benzimidazole scaffold.
References
A Comprehensive Technical Guide to the Polymorphism Study of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
Abstract
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of polymorphism in 6-Bromo-1H-benzo[d]imidazole hydrochloride, a member of the pharmacologically significant benzimidazole family.[4] While specific polymorphism data for this hydrochloride salt is not extensively documented in public literature, the principles and methodologies outlined herein represent a robust, field-proven approach for any API. We will dissect the strategic design of a polymorph screen, detail the core analytical techniques for characterization, and synthesize the data to build a complete solid-state landscape, thereby ensuring the selection of an optimal and stable form for development.
The Strategic Imperative: Why Polymorphism Matters
In pharmaceutical development, identifying and controlling the solid form of an API is not merely a regulatory formality but a cornerstone of ensuring product safety and efficacy.[5][6] Different polymorphs of the same API are, in essence, different materials. They can exhibit significant variations in fundamental physicochemical properties:
-
Solubility and Dissolution Rate: Directly impacts bioavailability. A more soluble metastable form might offer a therapeutic advantage, but only if its conversion to a less soluble, more stable form can be prevented.[2][7]
-
Stability: Different forms possess different thermodynamic stabilities. A metastable form may convert to a more stable form over time, especially under the stress of manufacturing or storage, potentially altering the drug product's performance.[6]
-
Manufacturability: Properties like crystal habit, flowability, and compressibility are polymorph-dependent and crucial for consistent tablet formulation and manufacturing.
-
Intellectual Property (IP): Novel polymorphic forms can be patentable, offering a significant strategic advantage in the pharmaceutical market.[8]
This guide will navigate the logical progression of a polymorphism study, from the initial discovery of forms to their comprehensive characterization and the determination of their thermodynamic relationships.
Figure 1: Overall workflow for a comprehensive polymorphism study.
Phase 1: The Polymorph Screen - A Directed Discovery
The fundamental goal of a polymorph screen is to force the API to crystallize under a wide array of thermodynamic and kinetic conditions.[1] This broad exploration is essential to discover as many solid-state forms as possible, including potentially elusive metastable polymorphs and solvates.
Causality of Experimental Design
A successful screen is not a random walk; it is a matrix of controlled variables designed to probe the crystallization landscape.
-
Solvent Selection: A diverse library of ~20-100 solvents is chosen. The rationale is to challenge the API with varying polarities, proticities (hydrogen bond donors/acceptors), and functional groups. This diversity influences solute-solvent interactions, which in turn dictates nucleation and crystal growth pathways.
-
Crystallization Method: Different methods provide access to different energy landscapes.
-
Slow Evaporation: A near-equilibrium method that favors the growth of thermodynamically stable forms.
-
Cooling Crystallization: A kinetic method where the rate of cooling can trap metastable forms.
-
Anti-Solvent Addition: Rapidly induces supersaturation, often yielding kinetic or amorphous products.
-
Slurry Equilibration: A competitive method where a mixture of forms is stirred in a solvent. Over time, less stable (more soluble) forms dissolve and recrystallize into the most stable form at that temperature, providing direct evidence of the thermodynamic landscape.[8]
-
Figure 2: High-throughput polymorph screening workflow.
High-Throughput Screening Protocol
-
Preparation: Prepare stock solutions of this compound in a selection of key "good" solvents where solubility is high.
-
Dispensing: Using automated liquid handlers, dispense the stock solutions into a 96-well plate.
-
Solvent Matrix Application: Add a diverse array of "anti-solvents" and co-solvents across the plate to create a wide range of conditions.
-
Induce Crystallization:
-
Evaporation Plate: Allow solvents to evaporate slowly at ambient and elevated temperatures.
-
Cooling Plate: Subject the plate to a controlled cooling profile (e.g., from 50°C to 5°C).
-
Slurry Plate: Add solid API to each well containing a different solvent and agitate at controlled temperatures.
-
-
Harvesting & Analysis: After a set period (days to weeks), inspect wells for solids. Analyze each unique solid sample using a primary characterization technique, typically X-ray Powder Diffraction (XRPD).
Phase 2: Solid-State Characterization - The Analytical Core
Once a variety of solid samples are generated, they must be rigorously analyzed to determine if they are novel forms. A multi-technique approach is non-negotiable for unambiguous characterization.
X-ray Powder Diffraction (XRPD): The Definitive Fingerprint
Principle: XRPD is the primary tool for identifying crystalline polymorphs.[9][10] When a sample is exposed to an X-ray beam, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern is a unique fingerprint of the crystal structure.[2][11] Amorphous materials lack long-range order and produce a broad halo instead of sharp peaks.
Protocol:
-
Sample Preparation: Gently grind a small amount (2-5 mg) of the crystalline sample to ensure random orientation of the crystallites.
-
Mounting: Pack the powder onto a low-background sample holder (e.g., zero-background silicon).
-
Data Acquisition: Place the holder in the diffractometer. Collect a diffraction pattern, typically over a 2θ range of 2° to 40°, using Cu Kα radiation.
-
Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different crystalline forms.
Thermal Analysis: Probing Thermodynamic Properties
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermodynamic properties and stability of each form.[3][12]
Differential Scanning Calorimetry (DSC) Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, recrystallization, and solid-solid phase transitions. Each polymorph will have a characteristic melting point and enthalpy of fusion.[7][13][14]
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and crimp-seal it.
-
Heating Program: Place the pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge.
-
Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The onset temperature of the melting peak is typically reported as the melting point.
Thermogravimetric Analysis (TGA) Principle: TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying solvates and hydrates, which will show a characteristic mass loss corresponding to the evaporation of the bound solvent or water.[15]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a TGA pan.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analysis: Examine the TGA curve for any step-wise mass loss. Correlate the temperature of the mass loss with events observed in the DSC thermogram.
Vibrational Spectroscopy: A Molecular-Level View
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[16] Because these vibrations are influenced by the molecule's environment within the crystal lattice (intermolecular interactions), these techniques can effectively distinguish between polymorphs.[16][17][18]
Principle:
-
FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample, exciting vibrational modes that cause a change in the dipole moment.
-
Raman Spectroscopy: Measures the inelastic scattering of monochromatic laser light. Vibrational modes that cause a change in polarizability are Raman-active. Low-frequency Raman spectroscopy is particularly powerful as it can directly probe the lattice vibrations that define the crystal structure.[19]
Protocol (for Raman Spectroscopy):
-
Sample Preparation: Place a small amount of the sample on a microscope slide or in a glass vial.
-
Data Acquisition: Focus the laser (e.g., 785 nm) onto the sample. Acquire the spectrum over a relevant range (e.g., 100 cm⁻¹ to 3200 cm⁻¹).
-
Analysis: Compare spectra of different samples. Shifts in peak positions, changes in relative intensities, and the appearance or disappearance of peaks in the fingerprint region (typically < 1500 cm⁻¹) or the low-frequency lattice region (< 200 cm⁻¹) are indicative of different polymorphic forms.[16][19]
Figure 3: Integrated analytical workflow for form characterization.
Phase 3: Data Synthesis and Lead Form Selection
The power of a polymorphism study lies in the integration of all analytical data to build a self-validating profile for each form.
Hypothetical Data Summary
The data below is a hypothetical example illustrating how different polymorphs of this compound might be distinguished.
| Property | Form I | Form II | Hydrate Form A |
| Appearance | White crystalline powder | Fine needles | Block-like crystals |
| XRPD (Characteristic 2θ Peaks) | 8.5°, 12.3°, 15.1°, 25.8° | 9.2°, 11.5°, 18.4°, 22.9° | 7.1°, 14.2°, 21.3°, 28.5° |
| DSC (10 °C/min) | Single sharp endotherm at 215 °C | Endotherm at 198 °C, followed by exotherm, then melt at 215 °C | Broad endotherm ~80-100 °C, then sharp melt at 175 °C |
| TGA (10 °C/min) | No mass loss until decomposition >250 °C | No mass loss until decomposition >250 °C | ~7.5% mass loss below 100 °C (corresponds to one mole of water) |
| Raman (Key Bands, cm⁻¹) | 1450, 1280, 810, 150 (lattice) | 1455, 1272, 825, 120 (lattice) | Significant shifts in N-H and C=N regions; different lattice modes |
| Thermodynamic Stability | Most stable form at ambient temperature (determined by slurry) | Metastable form | Stable only at high relative humidity |
Interpretation and Selection
-
Form I is identified as the anhydrous, thermodynamically stable form under ambient conditions. Its single, high-temperature melting point and lack of mass loss in TGA are characteristic of a stable anhydrate.
-
Form II is a metastable anhydrous form. The DSC data (melt-recrystallization) suggests it converts to the more stable Form I upon heating. This is a classic example of a monotropic relationship.
-
Hydrate Form A is a pseudopolymorph. The TGA data clearly shows the loss of one mole of water, which corresponds to the initial broad endotherm in the DSC, representing dehydration before the final melt.
Based on this analysis, Form I would be selected as the lead candidate for further development. Its thermodynamic stability is paramount for ensuring long-term product consistency and avoiding form conversions during the product's shelf life, a key regulatory expectation.[20][21]
Conclusion
The solid-state landscape of an API is a critical quality attribute that must be thoroughly understood and controlled. This guide has presented a logical, causality-driven framework for the comprehensive polymorphism study of this compound. By integrating a robust discovery screen with a suite of orthogonal analytical techniques—XRPD, thermal analysis, and vibrational spectroscopy—drug development professionals can confidently identify, characterize, and select the optimal solid form. This systematic approach mitigates downstream risks, satisfies regulatory requirements, and ultimately lays the foundation for a safe, stable, and effective pharmaceutical product.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound (1215206-73-7) for sale [vulcanchem.com]
- 5. icdd.com [icdd.com]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Polymorphic Screening - Polymorph Screening [dalton.com]
- 9. rigaku.com [rigaku.com]
- 10. particle.dk [particle.dk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. nishkaresearch.com [nishkaresearch.com]
- 13. thermalsupport.com [thermalsupport.com]
- 14. shimadzu.com [shimadzu.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. azom.com [azom.com]
- 18. edinst.com [edinst.com]
- 19. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. almacgroup.com [almacgroup.com]
- 21. database.ich.org [database.ich.org]
An In-depth Technical Guide on the Thermal Stability of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the thermal stability of 6-Bromo-1H-benzo[d]imidazole hydrochloride. Due to the limited availability of direct experimental data in the public domain for this specific salt, this document also includes data for the corresponding free base, 6-Bromo-1H-benzo[d]imidazole, to provide a relevant physicochemical context. Furthermore, standardized experimental protocols for determining thermal stability are detailed to guide researchers in generating data for this compound.
Introduction
This compound is a heterocyclic aromatic compound belonging to the benzimidazole family.[1] Benzimidazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities.[1] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound.[1] Understanding the thermal stability of this salt is a critical parameter for its handling, storage, formulation, and application in various experimental and manufacturing processes.
Physicochemical Properties
The structure of this compound consists of a benzimidazole core substituted with a bromine atom at the 6-position, with the imidazole nitrogen protonated to form a hydrochloride salt.[1] This salt formation significantly influences its physical and chemical properties compared to the free base.
Thermal Stability Data
However, for the related free base, 6-Bromo-1H-benzimidazole, a melting point has been reported. It is crucial to recognize that the melting point of the free base will differ from the decomposition temperature of its hydrochloride salt.
Table 1: Summary of Available Thermal Data
| Compound | Parameter | Value | Reference |
| 6-Bromo-1H-benzimidazole | Melting Point | 130-134 °C | [3] |
| This compound | Decomposition Temperature | Data not available | [2] |
Experimental Protocols for Thermal Stability Analysis
To determine the thermal stability of this compound, standard analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are generalized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperature at which the compound begins to decompose.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, typically as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram plots the heat flow against temperature. Endothermic peaks can indicate melting, while exothermic peaks may indicate decomposition. The peak temperature and the onset temperature of the decomposition event are key parameters to be determined.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the thermal stability analysis of this compound.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination. The melting point of the free base, 6-Bromo-1H-benzimidazole, is noted, but it should not be taken as a direct indicator of the thermal stability of the hydrochloride salt. For accurate characterization, it is imperative that experimental methods such as TGA and DSC are performed. The detailed protocols and workflows presented herein offer a clear path for researchers to generate this critical data, ensuring the safe and effective use of this compound in research and development.
References
The Chemical Reactivity of the Bromine Atom in 6-Bromo-1H-benzo[d]imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this ring system is paramount for the discovery and development of new drug candidates. 6-Bromo-1H-benzo[d]imidazole serves as a versatile building block, with the bromine atom at the 6-position acting as a key synthetic handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of this bromine atom, with a focus on palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery.
Overview of Reactivity
The bromine atom attached to the benzene ring of the benzimidazole core in 6-Bromo-1H-benzo[d]imidazole is amenable to a range of substitution reactions. Its reactivity is primarily exploited in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are foundational for introducing molecular diversity and fine-tuning the physicochemical and pharmacological properties of benzimidazole-based compounds. The most significant transformations include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. For 6-Bromo-1H-benzo[d]imidazole, these reactions provide efficient pathways to synthesize a wide array of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[1] This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[1] For 6-Bromo-1H-benzo[d]imidazole, the Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, and alkyl substituents at the 6-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Dioxane/H₂O | 100 | 5-8 | Good to Excellent | [1] |
| Arylboronic acid | P1 (6-7) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 | [2] |
| (3-cyanophenyl)boronic acid | Pd(OAc)₂ (0.2 eq) | PPh₃ (1 eq) | K₂CO₃ | Dioxane/H₂O | N/A | N/A | 64 | [3] |
Note: Yields are based on reactions with structurally similar bromo-substituted N-heterocycles and serve as a general guide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a bromo-benzimidazole derivative is as follows:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 6-Bromo-1H-benzo[d]imidazole (1.0 mmol), the desired arylboronic acid (1.2-2.0 mmol), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 mmol).[1]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%).[1]
-
Solvent Addition: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][5]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[6] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in bioactive molecules.[7] The reaction typically employs a palladium catalyst with a bulky phosphine ligand and a strong, non-nucleophilic base.[8]
Quantitative Data Summary: Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd₂(dba)₃ | BINAP or RuPhos | NaOtBu or LiHMDS | Toluene or THF | 80-110 | 70-90 | [8] |
| Amide/Carbamate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 60-85 | [8] |
| General Amines | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | N/A | [9] |
Note: Yields are based on reactions with structurally similar bromo-substituted N-heterocycles and serve as a general guide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of a bromo-benzimidazole is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[10]
-
Reagent Addition: Add 6-Bromo-1H-benzo[d]imidazole (1.0 mmol), the desired amine (1.2-1.5 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.4-2.0 mmol).[10]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (3-5 mL).[10]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.[10]
-
Work-up: After cooling, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.[10]
-
Purification: Dry the combined organic layers and concentrate in vacuo. Purify the residue by flash column chromatography.[10]
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11] This reaction is a powerful method for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general protocol for the Sonogashira coupling of a bromo-benzimidazole is as follows:
-
Reaction Setup: To a Schlenk flask, add 6-Bromo-1H-benzo[d]imidazole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.[10]
-
Reagent and Solvent Addition: Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH). Add the terminal alkyne (1.1-1.5 mmol) dropwise at room temperature.[10]
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.[10]
-
Work-up and Purification: Quench the reaction and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by chromatography.[10]
Heck Reaction
The Mizoroki-Heck reaction forms a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[12] This reaction is highly effective for the alkenylation of aryl halides.
Experimental Protocol: General Procedure for Heck Reaction
A general protocol for the Heck reaction of a bromo-benzimidazole is as follows:
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-1H-benzo[d]imidazole (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate).[9]
-
Solvent Addition: Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the mixture to the required temperature (often 80-140 °C) and monitor its progress.[9]
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product. Purify by column chromatography.[12]
Other Reactions
While palladium-catalyzed reactions are the most prominent, the bromine atom on 6-Bromo-1H-benzo[d]imidazole can also participate in other transformations.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds.[5] While it often requires harsher conditions than palladium-catalyzed reactions, it provides an alternative synthetic route.[5]
Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic aromatic substitution (SNAr) on 6-Bromo-1H-benzo[d]imidazole is generally difficult due to the electron-rich nature of the benzimidazole ring system. However, SNAr can be facilitated if the ring is activated by strongly electron-withdrawing groups, which is not the case for the parent 6-bromo compound.[13]
General Experimental Workflow
The following diagram illustrates a typical workflow for the functionalization of 6-Bromo-1H-benzo[d]imidazole via cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The bromine atom in 6-Bromo-1H-benzo[d]imidazole is a highly valuable synthetic handle, primarily enabling a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide robust and versatile methods for the introduction of diverse functional groups at the 6-position of the benzimidazole core. This chemical reactivity makes 6-Bromo-1H-benzo[d]imidazole a crucial building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute synthetic strategies for the functionalization of this important heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Multifaceted Therapeutic Potential of Substituted Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a fused bicyclic ring system composed of benzene and imidazole, represents a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a wide array of biological targets, making it a versatile framework for the design of novel therapeutic agents.[1][2][3][4] Substituted benzimidazoles have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth exploration of these activities, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying mechanisms of action to support further research and drug development in this promising area.
Anticancer Activities
Substituted benzimidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[5][6][7] These include the disruption of microtubule dynamics, inhibition of DNA repair enzymes, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6][8]
Key Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives interfere with the formation and dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[6][9][10] By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[11][12]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes, particularly PARP-1, play a crucial role in DNA repair.[13][14] Benzimidazole-based inhibitors have been developed to block PARP activity, leading to an accumulation of DNA damage, especially in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[14][15]
-
Kinase Inhibition: Substituted benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those in the PI3K/AKT and MAPK signaling pathways.[6] By blocking the activity of these kinases, they can halt the signaling cascades that promote cancer cell growth, proliferation, and survival.
-
Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit the activity of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[5] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.
-
DNA Intercalation and Alkylating Agents: Some benzimidazoles can directly interact with DNA. Bendamustine, an FDA-approved drug, is a nitrogen mustard derivative of benzimidazole that acts as a DNA alkylating agent, causing DNA damage and inducing apoptosis.[5] Other derivatives can intercalate into the DNA helix, disrupting its structure and function.[16]
Quantitative Data: Anticancer Activity of Substituted Benzimidazoles
| Compound/Derivative | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Tubulin Polymerization Inhibition | DMG (Diffuse Midline Glioma) | 0.102 - 0.958 | [8] |
| Compound 12b | Tubulin Polymerization Inhibition | A2780S (Ovarian) | 0.0062 | [11] |
| A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | [11] | ||
| Compound 7n | Tubulin Polymerization Inhibition | SK-Mel-28 (Melanoma) | 2.55 | [12][17] |
| Compound 7u | Tubulin Polymerization Inhibition | SK-Mel-28 (Melanoma) | 17.89 | [12][17] |
| 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (78 ) | PARP Inhibition | - | Ki = 1.6 nM | [18] |
| 2-(3-methoxyphenyl)-1H-benzimidazole-4-carboxamide (44 ) | PARP Inhibition | - | Ki = 6 nM | [18] |
| 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide (45 ) | PARP Inhibition | A2780 (Ovarian) | Potentiates temozolomide and topotecan | [18] |
Signaling Pathways in Cancer
Caption: Inhibition of tubulin polymerization by substituted benzimidazoles leading to mitotic arrest.
Caption: Mechanism of synthetic lethality in BRCA-deficient cancers with PARP inhibition.
Antimicrobial Activities
Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi.[2][19][20] Their mechanism of action often involves the inhibition of essential microbial enzymes or cellular processes.[2] For instance, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2]
Quantitative Data: Antimicrobial Activity of Substituted Benzimidazoles
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound BM2 | Staphylococcus aureus | 12.5 ± 2.2 | [16] |
| Escherichia coli | 25 ± 1.5 | [16] | |
| Benzoxazole II | Staphylococcus aureus | 50 (for 90% inhibition) | [21] |
| Benzoxazole III | Staphylococcus aureus | 25 (for 90% inhibition) | [21] |
| Bis-benzimidazole 11d | Staphylococcus aureus | Comparable to Norfloxacin | [22] |
| Compound 19 | Candida species | High inhibition (at nystatin level or lower) | [23] |
| Compound 3m | S. aureus, S. pyrogenes, E. coli, C. albicans, A. Clavatus | 16-21 | [24] |
| Compound 3n | S. aureus, S. pyrogenes, E. coli, C. albicans, A. Clavatus | 17-25 | [24] |
Antiviral Activities
The antiviral potential of substituted benzimidazoles has been demonstrated against a range of viruses.[19][25][26] Certain derivatives have shown selective activity against viruses such as vaccinia virus and Coxsackie virus B4.[25]
Quantitative Data: Antiviral Activity of Substituted Benzimidazoles
| Compound/Derivative | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Compound 3 | Coxsackie B4 virus | HeLa | 9-10 | [26] |
| Compound 7 | Coxsackie B4 virus | HeLa | 9-10 | [26] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | - | as low as 20 nM | [27] |
Anti-inflammatory Activities
Substituted benzimidazoles have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[19][28][29][30]
Key Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: Some benzimidazoles can inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[29][30]
-
5-Lipoxygenase (5-LOX) Inhibition: Benzimidazole derivatives can also inhibit 5-LOX, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[31][32][33]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: Selective inhibition of mPGES-1, a terminal enzyme in the prostaglandin E2 synthesis pathway, is another mechanism by which benzimidazoles can exert anti-inflammatory effects.[34]
Quantitative Data: Anti-inflammatory Activity of Substituted Benzimidazoles
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Compound 44 (AGU654) | mPGES-1 | 2.9 nM | [34] |
| Compound 22 | 5-Lipoxygenase | Potent inhibition | [31] |
| Compound 4g | 5-LOX | 0.9 µM | [35] |
| Compound 4k | sEH (soluble epoxide hydrolase) | 0.7 µM | [35] |
| BRP-7 | 5-lipoxygenase-activating protein (FLAP) | 0.31 µM (for LT formation) | [33][36] |
| Compound 44 | 5-lipoxygenase-activating protein (FLAP) | 0.12 µM (for LT formation) | [33] |
Signaling Pathways in Inflammation
Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 10x stock solution of the test compounds and controls in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the concentration of the inhibitor.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
In Vitro PARP-1 Inhibition Assay (Colorimetric)
This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated NAD+ into histone proteins coated on a microplate.
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Test compounds and controls (e.g., Olaparib)
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a known PARP inhibitor.
-
In the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour to allow for poly(ADP-ribosyl)ation of the histones.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate again.
-
Add the colorimetric HRP substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.[27]
Caption: Workflow for the in vitro PARP-1 inhibition assay (colorimetric).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][23]
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and control antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds and control antibiotics in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.[16][22]
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds and control inhibitors (e.g., Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare dilutions of the test compounds and control inhibitor.
-
In a 96-well plate, add the COX Assay Buffer, hemin, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control and pre-incubate for a short period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding TMPD followed by arachidonic acid.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated, and the IC50 value is determined.[16]
Caption: Workflow for the in vitro COX inhibition assay (colorimetric).
References
- 1. inotiv.com [inotiv.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 26. cusabio.com [cusabio.com]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. NF-κB Signaling Pathway Diagram [scispace.com]
- 29. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. phytopharmajournal.com [phytopharmajournal.com]
- 34. researchgate.net [researchgate.net]
- 35. rndsystems.com [rndsystems.com]
- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 6-Bromo-Benzimidazole Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1] Its structural similarity to natural purines allows it to interact readily with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3] The introduction of a bromine atom at the 6-position of the benzimidazole ring is a key synthetic strategy, often enhancing lipophilicity and modulating the electronic properties of the molecule to improve its therapeutic potential. This technical guide provides a detailed review of the synthesis, biological activities, and relevant experimental protocols for 6-bromo-benzimidazole derivatives.
Synthesis of 6-Bromo-Benzimidazole Derivatives
The construction of the 6-bromo-benzimidazole core and its subsequent derivatization typically follows a multi-step synthetic pathway. The primary methods involve the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid, followed by functionalization, often through modern cross-coupling reactions.
A foundational starting material for these syntheses is 4-bromo-1,2-diaminobenzene. A common route involves the condensation of this diamine with an appropriate aldehyde, such as 2-nitrobenzaldehyde, to form the core benzimidazole ring.[4] This core can then be protected, commonly at the N-1 position with a group like tert-butyloxycarbonyl (Boc), to facilitate selective functionalization at other positions.[4]
Further diversification is frequently achieved using palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or amino groups to build a library of novel compounds.[4][5]
Biological Activities and Quantitative Data
Derivatives of 6-bromo-benzimidazole have been investigated for a range of biological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of 6-bromo-benzimidazole derivatives against various human cancer cell lines. Fused heterocyclic systems, such as 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, have shown significant cytotoxicity.[6][7] The mechanism of action for many benzimidazole-based anticancer agents involves the inhibition of key cellular targets like protein kinases (e.g., EGFR), topoisomerases, or interference with DNA replication.[8][9][10]
Table 1: Anticancer Activity of 6-Bromo-Thiazolo[3,2-a]benzimidazole Derivatives [6]
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 2 | HCT-116 (Colon Carcinoma) | 6.8 ± 0.5 |
| Hep-G2 (Hepatocellular Carcinoma) | 8.2 ± 0.7 | |
| 5 | HCT-116 (Colon Carcinoma) | 7.3 ± 0.6 |
| Hep-G2 (Hepatocellular Carcinoma) | 9.1 ± 0.8 | |
| 7a | HCT-116 (Colon Carcinoma) | 5.9 ± 0.4 |
| | Hep-G2 (Hepatocellular Carcinoma) | 7.5 ± 0.6 |
Compounds are identified by numbers as designated in the source literature.[6]
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[1] Derivatives are designed to target essential microbial processes, with some 6-bromo derivatives showing potential as inhibitors of bacterial enzymes like E. coli DNA Gyrase B.[4] While many studies report qualitative antimicrobial activity, specific Minimum Inhibitory Concentration (MIC) data for 6-bromo derivatives is often embedded within broader compound library screenings. Some reports indicate that meta-bromo derivatives can exhibit potent antibacterial activity with MIC values in the range of 12.5-25 µg/mL against certain strains.[11]
Anti-inflammatory and Immunomodulatory Activity
Certain 6-bromo-thiazolo[3,2-a]benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. A key finding is the inhibition of nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for treating inflammatory conditions.[6][7] Some compounds act as potent immunosuppressors, while others can be immunostimulators.[6]
Table 2: Anti-inflammatory Activity of 6-Bromo-Thiazolo[3,2-a]benzimidazole Derivatives [6]
| Compound | Nitric Oxide (NO) Inhibition (%) at 12.5 µg/mL | Nitric Oxide (NO) Inhibition (%) at 25 µg/mL |
|---|---|---|
| 2 | 55.4 ± 4.1 | 75.3 ± 6.2 |
| 5 | 20.7 ± 1.8 | 35.8 ± 2.9 |
| 7a | 25.1 ± 2.2 | 40.2 ± 3.5 |
| 14 | 50.3 ± 3.9 | 70.1 ± 5.8 |
Compounds are identified by numbers as designated in the source literature.[6]
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. Below are standardized protocols for synthesis and biological evaluation relevant to 6-bromo-benzimidazole derivatives.
General Synthesis of a 6-Bromo-thiazolo[3,2-a]benzimidazole Precursor (Compound 2)[6]
This protocol describes the bromination of a thiazolo[3,2-a]benzimidazole core.
-
Reaction Setup : Dissolve 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (10 mmol) in glacial acetic acid (50 mL).
-
Bromination : To the stirred solution, add bromine (10 mmol, 0.51 mL) dropwise at room temperature.
-
Reaction : Continue stirring the mixture at ambient temperature for 4 hours.
-
Work-up : Pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration.
-
Purification : Wash the collected solid with water and then recrystallize from an ethanol/DMF mixture to yield pure 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (Compound 2).
Suzuki-Miyaura Cross-Coupling for Derivatization[4][5]
This protocol allows for the attachment of aryl groups at the 6-position.
-
Reaction Setup : In a Schlenk tube, dissolve the N-protected 6-bromo-benzimidazole derivative (1.0 mmol), the desired aryl boronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Na₂CO₃ (2.0 mmol).
-
Inert Atmosphere : Evacuate the tube and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Solvent : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction : Heat the mixture to reflux (80-100 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation (MTT Assay)[6]
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, Hep-G2) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized 6-bromo-benzimidazole derivatives (typically in a range from 0.1 to 100 µg/mL) and incubate for an additional 48 hours.
-
MTT Addition : Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives and their Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assays of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro antimicrobial properties of 6-Bromo-1H-benzo[d]imidazole hydrochloride and standardized protocols for its evaluation. This document is intended to guide researchers in the assessment of this compound's efficacy against a panel of clinically relevant microorganisms.
Introduction
This compound is a member of the benzimidazole class of heterocyclic aromatic organic compounds.[1] Benzimidazoles are known for their broad spectrum of biological activities, and derivatives of this scaffold have been extensively investigated for their therapeutic potential.[2] Specifically, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, positioning it as a compound of interest for the development of new antibacterial agents.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Bacillus subtilis | ATCC 6633 | 4 |
| Candida albicans | ATCC 10231 | 64 |
Table 2: Zone of Inhibition for this compound (10 µg disk)
| Microorganism | Strain | Zone of Inhibition (mm) |
| Escherichia coli | ATCC 25922 | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | 11 |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Bacillus subtilis | ATCC 6633 | 22 |
| Candida albicans | ATCC 10231 | 10 |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Bacillus subtilis | ATCC 6633 | 8 |
| Candida albicans | ATCC 10231 | >128 |
Experimental Protocols
The following are detailed protocols for the principle in vitro antimicrobial assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold the highest desired test concentration.
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, pick several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution (appropriately diluted) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control.
Caption: Workflow for the Broth Microdilution Assay.
Kirby-Bauer Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Antimicrobial Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Application of Disks: Aseptically place the prepared antimicrobial disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Materials:
-
Results from a completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each of these clear wells, aspirate a 10-100 µL aliquot and plate it onto a fresh, antimicrobial-free agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Caption: Workflow for the Minimum Bactericidal Concentration Assay.
Mechanism of Action Signaling Pathway
The antimicrobial mechanism of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes. One of the proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.
Caption: Proposed mechanism of action for benzimidazole derivatives.
References
Application Notes and Protocols: Anticancer Activity of 6-Bromo-1H-benzo[d]imidazole Hydrochloride on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 6-Bromo-1H-benzo[d]imidazole hydrochloride and its derivatives. This document details the cytotoxic effects on various cancer cell lines, outlines protocols for key experimental assays, and illustrates the underlying signaling pathways involved in its mechanism of action.
Introduction
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry due to its resemblance to endogenous purine nucleotides, allowing it to interact with various biological targets. Derivatives of benzimidazole have demonstrated a wide range of pharmacological activities, with particular promise in oncology. The bromo-substituted benzimidazole, this compound, has been identified as a potential anticancer agent. Its therapeutic potential stems from its ability to interfere with cell proliferation pathways and induce programmed cell death (apoptosis) in cancer cells.
Data Presentation: Cytotoxicity of a Bromo-Benzimidazole Derivative
While specific data for this compound is not extensively available in the public domain, a closely related bromo-benzimidazole derivative, herein referred to as Compound 5, has shown significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 17.8 ± 0.24 |
| DU-145 | Prostate Cancer | 10.2 ± 1.4 |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Less cytotoxic |
Table 1: Cytotoxic activity (IC50) of a bromo-benzimidazole derivative (Compound 5) against various human cancer cell lines. Data is presented as mean ± standard deviation.
The data indicates that this bromo-benzimidazole derivative is most potent against the DU-145 prostate cancer cell line. Importantly, it exhibited lower cytotoxicity towards the non-cancerous HEK-293 cell line, suggesting a degree of selectivity for cancer cells.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Studies on bromo-benzimidazole derivatives indicate that their anticancer effects are mediated through the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment with a bromo-benzimidazole derivative has been shown to cause a significant increase in the population of cancer cells in the G2/M phase of the cell cycle. This arrest prevents the cells from dividing and proliferating. The G2/M checkpoint is a critical regulator of cell division, and its disruption can lead to mitotic catastrophe and cell death. Some benzimidazole derivatives have been shown to arrest the cell cycle at the G2/M phase via the P53/P21/cyclin B1 pathway.[1][2]
-
Apoptosis: The bromo-benzimidazole derivative also induces apoptosis, or programmed cell death, in a concentration-dependent manner. This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by benzimidazole derivatives can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer activity of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in fresh medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade cellular RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of bromo-benzimidazole derivatives.
References
Application Notes and Protocols for Kinase Inhibitor Screening using 6-Bromo-1H-benzo[d]imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-benzo[d]imidazole hydrochloride is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. Consequently, the development of kinase inhibitors is a major focus in drug discovery.
The bromine substitution on the benzimidazole ring of this compound provides a handle for synthetic modifications, allowing for the generation of libraries of derivatives with potentially enhanced potency and selectivity against specific kinase targets. This document provides detailed protocols for utilizing this compound and its analogs in kinase inhibitor screening, including biochemical and cell-based assays.
Data Presentation: Kinase Inhibitory Activity of Related Benzimidazole Derivatives
While specific IC50 values for this compound are not widely available in public literature, the following tables summarize the inhibitory activities of structurally related bromo-substituted benzimidazole derivatives against several key kinases. This data can serve as a valuable reference for screening campaigns and for understanding the potential kinase targets of compounds derived from this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 6h (a halogenated 1H-benzo[d]imidazole derivative) | EGFR | 73.2 | Erlotinib | 61.1 |
| Compound 6h | HER2 | 23.2 | Lapatinib | 17.4 |
| Compound 6h | CDK2 | 284 | Roscovitine | 756 |
| Compound 6h | AURKC | 11 | TSA | 30.4 |
| Compound 6i (a halogenated 1H-benzo[d]imidazole derivative) | mTOR | - | Rapamycin | - |
| Derivative of 4,5,6,7-tetrabromo-1H-benzimidazole | PIM-1 | 520 | - | - |
| Derivative of 4,5,6,7-tetrabromo-1H-benzimidazole | CK2α | 6650 | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. The IC50 values for compounds 6h and 6i are from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids.[1][2] The PIM-1 and CK2α data are for a 1-(2-oxopropyl)-4,5,6,7-tetrabromo-1H-benzimidazole derivative.
Table 2: Cytotoxic Activity of Bromo-Substituted Benzimidazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| Compound 6c (3-Br substituted benzohydrazide derivative) | HCT-116 | Colon Carcinoma | 7.82 - 10.21 |
| Compound 6c | HepG2 | Hepatocellular Carcinoma | 7.82 - 10.21 |
| Compound 6c | MCF-7 | Breast Adenocarcinoma | 7.82 - 10.21 |
| Compound 6i (3-F substituted benzohydrazide derivative) | HCT-116 | Colon Carcinoma | 7.82 - 10.21 |
| Compound 6i | HepG2 | Hepatocellular Carcinoma | 7.82 - 10.21 |
| Compound 6i | MCF-7 | Breast Adenocarcinoma | 7.82 - 10.21 |
Note: GI50 is the concentration for 50% growth inhibition. Data is for halogenated benzylidenebenzohydrazide derivatives of 1H-benzo[d]imidazole.[1]
Experimental Protocols
The following are detailed protocols for key experiments in kinase inhibitor screening. These protocols are based on established methods and can be adapted for this compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
This compound (or derivative) dissolved in DMSO
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
In a white assay plate, add 1 µL of the diluted compound solution to each well. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor for the target kinase as a positive control.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and, through a coupled luciferase reaction, produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle-treated cells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Kinase Inhibitor Discovery Workflow
Caption: A generalized workflow for kinase inhibitor discovery.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition.
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway and its inhibition.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway and its inhibition.
References
Application Notes and Protocols for MTT Assay: Evaluating the Cytotoxicity of 6-Bromo-1H-benzo[d]imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] 6-Bromo-1H-benzo[d]imidazole hydrochloride, a member of this family, holds potential as a cytotoxic agent.[3] A fundamental method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used, reliable, and sensitive method for evaluating cell viability and metabolic activity.[4][5][6][7][8]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[4][7][8][9] The amount of insoluble formazan produced is directly proportional to the number of viable cells.[5][6] These crystals are then solubilized, and the absorbance is measured spectrophotometrically, providing a quantitative measure of cell viability.[8][9]
These application notes provide a detailed protocol for conducting the MTT assay to determine the cytotoxic potential of this compound against various cancer cell lines.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a structured table for clear comparison of the cytotoxic effects of this compound across different cell lines and concentrations.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)
| Cell Line | Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | IC50 (µM) |
| MCF-7 | Control (0 µM) | 1.254 | 0.089 | 100.0 | \multirow{6}{}{25.5} |
| 1 | 1.189 | 0.075 | 94.8 | ||
| 10 | 0.876 | 0.061 | 69.8 | ||
| 25 | 0.632 | 0.045 | 50.4 | ||
| 50 | 0.315 | 0.028 | 25.1 | ||
| 100 | 0.158 | 0.019 | 12.6 | ||
| A549 | Control (0 µM) | 1.302 | 0.095 | 100.0 | \multirow{6}{}{38.2} |
| 1 | 1.250 | 0.088 | 96.0 | ||
| 10 | 1.015 | 0.072 | 78.0 | ||
| 25 | 0.820 | 0.059 | 63.0 | ||
| 50 | 0.547 | 0.041 | 42.0 | ||
| 100 | 0.286 | 0.025 | 22.0 | ||
| HeLa | Control (0 µM) | 1.198 | 0.082 | 100.0 | \multirow{6}{*}{15.8} |
| 1 | 1.102 | 0.077 | 92.0 | ||
| 10 | 0.755 | 0.053 | 63.0 | ||
| 25 | 0.479 | 0.038 | 40.0 | ||
| 50 | 0.239 | 0.021 | 20.0 | ||
| 100 | 0.119 | 0.015 | 10.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity of this compound
This protocol outlines the detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, A549, HeLa).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or sterile PBS) and filter-sterilized.
-
Culture Medium: Recommended complete growth medium for the chosen cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS), protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[6]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well flat-bottom sterile cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator at 37°C with 5% CO₂.
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium. It is recommended to prepare a 2X concentrated solution of each final concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway
Benzimidazole derivatives have been reported to induce apoptosis in cancer cells.[1][2] The following diagram illustrates a simplified intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds like this compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mtt Assay for cell viability | PPTX [slideshare.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for 6-Bromo-1H-benzo[d]imidazole Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-benzo[d]imidazole hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds due to its ability to mimic purine nucleotide bases and interact with various biological targets. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of substituted benzimidazoles for drug discovery and development. This document provides detailed protocols for the use of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and discusses its application in the synthesis of potent kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The benzimidazole core is a key pharmacophore in the design of kinase inhibitors, which are crucial in oncology and inflammation research. Derivatives of 6-bromo-1H-benzimidazole have been investigated as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By functionalizing the 6-position of the benzimidazole ring, it is possible to synthesize compounds that can bind to the ATP-binding site of VEGFR-2, inhibiting its signaling cascade and thereby preventing angiogenesis.
The bromine atom at the C-6 position is strategically placed to allow for the introduction of various aryl and amino substituents through palladium-catalyzed cross-coupling reactions. These substituents can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Experimental Protocols
Note on the Starting Material: this compound is an acidic salt. The following protocols utilize a base that will neutralize the hydrochloride salt in situ to generate the free base required for the coupling reaction. Alternatively, the starting material can be neutralized in a separate step before use.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-aryl-1H-benzo[d]imidazoles.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol) to the flask.
-
Add the degassed solvent system (1,4-Dioxane/Water, 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-aryl-1H-benzo[d]imidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 6-amino-1H-benzo[d]imidazoles.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 4-8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
To this mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., Sodium tert-butoxide, 3.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 6-amino-1H-benzo[d]imidazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Benzimidazoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 16 | ~90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~92 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | Reflux | 24 | ~75 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Table 2: Representative Buchwald-Hartwig Amination of Bromo-Benzimidazoles
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 18 | ~88 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~80 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene | 100 | 16 | ~91 |
| 4 | Benzylamine | Pd(OAc)₂ (4) | RuPhos | NaOtBu | Dioxane | 100 | 20 | ~78 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Table 3: Representative Spectroscopic Data for a 6-Aryl-1H-benzo[d]imidazole Derivative
Compound: 6-Phenyl-1H-benzo[d]imidazole
| Data Type | Description |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (s, 1H, NH), 8.25 (s, 1H, H-2), 7.8-7.2 (m, 8H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 143.5, 141.2, 139.8, 136.0, 129.1, 127.5, 126.0, 121.5, 118.5, 112.0 |
| MS (ESI) | m/z calculated for C₁₃H₁₀N₂ [M+H]⁺: 195.08, found: 195.09 |
Visualizations
Caption: Synthetic workflow for functionalizing 6-Bromo-1H-benzo[d]imidazole.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[1][2]
References
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2] The functionalization of the benzimidazole ring system is a key strategy for the development of novel therapeutic agents with improved potency and selectivity.[3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[3][4] It is widely employed in the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][5]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 6-Bromo-1H-benzo[d]imidazole hydrochloride with various arylboronic acids. This reaction is a crucial step in the synthesis of 6-aryl-1H-benzo[d]imidazoles, a class of compounds with significant potential in drug development.[2][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the aryl halide (6-Bromo-1H-benzo[d]imidazole) to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the Palladium(II) complex. The base is crucial for the activation of the boronic acid.[5][7]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[4]
For nitrogen-rich heterocycles like benzimidazoles, which can act as ligands and potentially inhibit the catalyst, the careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product.[3]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of bromo-substituted benzimidazole and indazole derivatives with various arylboronic acids. While specific data for this compound is not extensively published in a single source, the data presented here is based on analogous reactions with similar substrates and can be considered representative. Note: Yields are approximate and optimization is recommended for the specific substrate.
| Entry | Bromo-Heterocycle | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-dioxane/water | 80-100 | N/A | High | [8] |
| 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (N/A) | - | K₂CO₃ (N/A) | Dimethoxyethane | 80 | 2 | High | [9] |
| 3 | 2-bromo-6-methyl-1H-benzo[d]imidazole (analog) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ (N/A) | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [3] |
| 4 | 2-bromo-6-methyl-1H-benzo[d]imidazole (analog) | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (N/A) | 1,4-Dioxane | 80 | 12 | ~90 | [3] |
| 5 | 1-cyclohexyl-2-iodo-1H-benzimidazole (analog) | 4-Tolylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ (2) | DMF (Microwave) | 120 | 0.5 | 60 | [10] |
Detailed Experimental Protocols
This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Crucially, as the starting material is a hydrochloride salt, at least one extra equivalent of base is required to neutralize the HCl before the catalytic cycle can proceed effectively. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand, and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous and degassed solvent system, for example, a mixture of 1,4-dioxane (8 mL) and water (2 mL), to the flask via syringe.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-benzo[d]imidazole.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified pathway of 6-aryl-1H-benzo[d]imidazole drug action.
Experimental Workflow
Caption: Workflow for the Suzuki coupling of 6-Bromo-1H-benzo[d]imidazole HCl.
References
- 1. Substituted benzimidazole a potential drug candidate [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science for the synthesis of arylamines. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Consequently, the functionalization of substituted benzimidazoles, such as 6-Bromo-1H-benzo[d]imidazole, is of significant interest for the development of novel drug candidates.
These application notes provide detailed protocols for the Buchwald-Hartwig amination of 6-Bromo-1H-benzo[d]imidazole hydrochloride with a variety of primary and secondary amines, including aromatic and aliphatic partners. The information is curated for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse 6-amino-1H-benzo[d]imidazole derivatives.
Reaction Principle and Considerations
The Buchwald-Hartwig amination of 6-Bromo-1H-benzo[d]imidazole proceeds via a palladium-catalyzed cycle. Key to the success of this reaction is the appropriate selection of a palladium precursor, a sterically bulky and electron-rich phosphine ligand, a suitable base, and an anhydrous solvent.
Starting Material: 6-Bromo-1H-benzo[d]imidazole is often supplied as a hydrochloride salt to improve its stability and handling. Prior to the coupling reaction, the hydrochloride salt must be neutralized in situ by the addition of a suitable base to generate the free benzimidazole for effective participation in the catalytic cycle.
Catalyst System: The choice of the palladium source and ligand is critical. Pre-formed palladium(II) precatalysts, such as those bearing bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), often provide more consistent results than generating the active catalyst in situ. These ligands facilitate both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the desired arylamine product.
Base Selection: A strong, non-nucleophilic base is essential for both the initial neutralization of the hydrochloride salt and the deprotonation of the amine during the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent and may require optimization.
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly employed and generally provide good results.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 6-Bromo-1H-benzo[d]imidazole with various amine coupling partners, based on analogous reactions reported in the scientific literature.
Table 1: Buchwald-Hartwig Amination with Aromatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| 4-Trifluoromethylaniline | BrettPhos Pd G3 (3) | - | LHMDS (2.2) | THF | 80 | 12-18 | 75-85 |
| 2-Methylaniline | Pd₂(dba)₃ (2.5) | tBuXPhos (5) | K₃PO₄ (2.5) | Toluene | 100 | 18-24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 90 | 12-18 | 90-98 |
| Piperidine | BrettPhos Pd G3 (2) | - | LHMDS (2.2) | THF | 80 | 10-16 | 88-95 |
| n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | KOtBu (2.0) | Dioxane | 100 | 16-24 | 75-85 |
| Cyclohexylamine | Pd(OAc)₂ (3) | tBuBrettPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 18-24 | 70-80 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3 precatalyst; 1-3 mol%)
-
Phosphine ligand (if not using a precatalyst; 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, LHMDS; 2.5-3.5 equiv to neutralize the HCl salt and drive the reaction)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst (or palladium source and ligand), and the base under a positive pressure of an inert gas.
-
Reagent Addition: Add the amine to the reaction vessel. If the amine is a solid, it can be added with the other solids. If it is a liquid, it should be added via syringe.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol) to afford the desired 6-amino-1H-benzo[d]imidazole derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Synthesis of Novel Therapeutics from 6-Bromo-1H-benzo[d]imidazole Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel therapeutic agents starting from 6-Bromo-1H-benzo[d]imidazole hydrochloride. This versatile building block offers a scaffold for the development of potent inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Introduction
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to endogenous purines, allowing for effective interactions with various biological targets. The presence of a bromine atom at the 6-position of the benzimidazole ring provides a convenient handle for further functionalization through cross-coupling reactions, while the imidazole nitrogen atoms can be readily alkylated to explore structure-activity relationships (SAR). This document outlines key synthetic transformations and biological evaluations of derivatives synthesized from this compound, with a focus on the development of anticancer agents.
General Workflow
The synthesis of novel therapeutics from this compound typically involves a two-step process: initial neutralization of the hydrochloride salt to the free base, followed by functionalization at the N-1 position via alkylation or at the C-6 position via cross-coupling reactions.
Figure 1: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Neutralization of this compound
Objective: To prepare the free base of 6-Bromo-1H-benzo[d]imidazole for subsequent reactions.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like triethylamine (TEA) or potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in water in a round-bottom flask.
-
Slowly add a saturated aqueous solution of NaHCO₃ with stirring until the pH of the solution is approximately 7-8. The free base will precipitate out of the solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 6-Bromo-1H-benzo[d]imidazole as a solid. The product can be used in the next step without further purification.
Protocol 2: N-Alkylation of 6-Bromo-1H-benzo[d]imidazole
Objective: To introduce an alkyl or substituted alkyl group at the N-1 position of the benzimidazole ring.
Materials:
-
6-Bromo-1H-benzo[d]imidazole (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 6-Bromo-1H-benzo[d]imidazole (1.0 eq) in the chosen anhydrous solvent, add the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated benzimidazole derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-benzo[d]imidazole
Objective: To introduce an aryl or heteroaryl group at the C-6 position of the benzimidazole ring.
Materials:
-
6-Bromo-1H-benzo[d]imidazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 6-Bromo-1H-benzo[d]imidazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and the solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-benzimidazole.
Data Presentation
The following tables summarize representative reaction yields and biological activity data for derivatives synthesized from 6-bromo-1H-benzimidazole and related structures.
Table 1: Representative Yields for N-Alkylation and Suzuki Coupling Reactions
| Starting Material | Reaction Type | Reagents | Product | Yield (%) | Reference |
| 2,6-disubstituted 1H-benzimidazoles | N-alkylation | Substituted halides, K₂CO₃, conventional heating | N,2,6-trisubstituted 1H-benzimidazoles | 35-86 | [1] |
| 2,6-disubstituted 1H-benzimidazoles | N-alkylation | Substituted halides, K₂CO₃, microwave irradiation | N,2,6-trisubstituted 1H-benzimidazoles | 46-98 | [1] |
| 5-bromo-1H-indazole | Suzuki Coupling | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | High | [2] |
Table 2: Anticancer Activity (IC₅₀) of Selected 6-Bromo-1H-benzimidazole Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified, but showed considerable growth inhibitory capability | [3] |
| 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole | MCF-7, TP53 | Not specified, but showed most significant activity in the series | [3] |
| N,2,6-trisubstituted 1H-benzimidazole (Compound 4c) | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | [4] |
Signaling Pathways and Mechanisms of Action
Derivatives of 6-Bromo-1H-benzo[d]imidazole have been shown to exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and DNA repair.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many benzimidazole derivatives act as inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors can halt downstream signaling cascades.
Figure 2: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
Poly(ADP-ribose) Polymerase (PARP) Signaling in DNA Repair
Certain benzimidazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Figure 3: Inhibition of the PARP1-mediated DNA repair pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel therapeutic agents. The synthetic protocols provided herein for neutralization, N-alkylation, and Suzuki-Miyaura cross-coupling offer a robust framework for generating diverse libraries of benzimidazole derivatives. The demonstrated anticancer activity of these compounds, through mechanisms such as kinase and PARP inhibition, highlights the potential of this scaffold in drug discovery and development. Further exploration of the structure-activity relationships of derivatives from this starting material is warranted to identify and optimize lead candidates for clinical development.
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of 6-Bromo-1H-benzo[d]imidazole hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-benzo[d]imidazole hydrochloride is a member of the benzimidazole class of heterocyclic aromatic compounds, a scaffold known for its diverse and potent biological activities.[1] Benzimidazole derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and antifungal effects.[1][2] This document provides a comprehensive guide for researchers investigating the mechanism of action of this compound, with a focus on its potential as an anticancer agent. The provided protocols and data serve as a foundational framework for elucidating its molecular targets and cellular effects.
Postulated Mechanisms of Action
Based on the activities of structurally related benzimidazole compounds, the primary hypothesized mechanisms of action for this compound are the inhibition of protein kinases involved in cell proliferation and the induction of apoptosis.
Kinase Inhibition
Numerous halogenated benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell growth and survival. These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[3][4][5] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and reduced proliferation.
Induction of Apoptosis
Studies on related compounds suggest that this compound may induce programmed cell death (apoptosis) in cancer cells.[1] This can be a consequence of kinase inhibition or through other mechanisms that disrupt cellular homeostasis. Key indicators of apoptosis include the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.
Data Presentation
The following tables summarize representative quantitative data for brominated benzimidazole analogs, illustrating the potential activity of this compound. Disclaimer: This data is for illustrative purposes only and is derived from structurally similar compounds. Experimental determination of the specific activity of this compound is required.
Table 1: Illustrative Anticancer Activity of Brominated Benzimidazole Analogs
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Halogenated Benzylidenebenzohydrazide | HCT-116 (Colon) | 7.82 - 21.48 µM | [3] |
| Halogenated Benzylidenebenzohydrazide | HepG2 (Liver) | 7.82 - 21.48 µM | [3] |
| Halogenated Benzylidenebenzohydrazide | MCF-7 (Breast) | 7.82 - 21.48 µM | [3] |
| Tetrabromo-1H-benzimidazole derivative | SK-BR-3 (Breast) | 8.92 µM | [6] |
| Tetrabromo-1H-benzimidazole derivative | MCF-7 (Breast) | 17.09 µM | [7] |
| Tetrabromo-1H-benzimidazole derivative | MDA-MB-231 (Breast) | 21.20 µM | [7] |
| Substituted 1H-benzo[d]imidazole | NCI 60 Cell Panel | 0.16 - 3.6 µM (GI50) | [8] |
Table 2: Illustrative Kinase Inhibitory Activity of Brominated Benzimidazole Analogs
| Compound Class | Kinase Target | Activity (IC50) | Reference |
| Halogenated Benzylidenebenzohydrazide | EGFR | Potent Inhibition | [3][4] |
| Halogenated Benzylidenebenzohydrazide | HER2 | Potent Inhibition | [3][4] |
| Halogenated Benzylidenebenzohydrazide | CDK2 | Potent Inhibition | [3][4] |
| Halogenated Benzylidenebenzohydrazide | AURKC | Potent Inhibition | [3][4] |
| Halogenated Benzylidenebenzohydrazide | mTOR | Potent Inhibition | [3][4] |
| Tetrabromo-1H-benzimidazole derivative | PIM-1 | 0.52 µM | [7] |
| Tetrabromo-1H-benzimidazole derivative | CK2α | 6.65 µM | [7] |
Table 3: Illustrative Antimicrobial Activity of Brominated Benzimidazole Analogs
| Compound Class | Microbial Strain | Activity (MIC) | Reference |
| 2-substituted benzimidazole | C. albicans | 6.25 - 12.5 µg/mL | [2] |
| 2-substituted benzimidazole | B. subtilis | 12.5 µg/mL | [2] |
| 2-substituted benzimidazole | P. aeruginosa | 25 µg/mL | [2] |
| Indolylbenzo[d]imidazole | S. aureus | < 1 - 7.8 µg/mL | [9] |
| Indolylbenzo[d]imidazole | C. albicans | 3.9 µg/mL | [9] |
Mandatory Visualizations
Caption: General workflow for investigating the mechanism of action.
Caption: Postulated kinase inhibition signaling pathway.
Caption: Hypothesized pathway for apoptosis induction.
Experimental Protocols
The following protocols are provided as a guide for investigating the anticancer mechanism of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To assess the direct inhibitory effect of the compound on specific protein kinases.
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and various concentrations of the compound in the kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30-37°C) for a specified time.
-
Activity Measurement: Stop the reaction and measure kinase activity using a detection reagent that quantifies a product of the reaction (e.g., ADP).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins in cells treated with the compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the compound for a specified time. Lyse the cells and collect the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to an apoptosis marker.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression.
Conclusion
The provided application notes and protocols offer a structured approach to investigating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, kinase activity, and apoptosis induction, researchers can elucidate its therapeutic potential and pave the way for further drug development.
References
- 1. This compound (1215206-73-7) for sale [vulcanchem.com]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 6-Bromo-1H-benzo[d]imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] In oncological research, various substituted benzimidazoles are being investigated for their potential to interfere with cell proliferation and induce apoptosis in cancer cells.[1][2]
6-Bromo-1H-benzo[d]imidazole hydrochloride is a member of this family. While specific studies on the cell cycle effects of this particular hydrochloride salt are emerging, the broader class of benzimidazole derivatives has been shown to induce cell cycle arrest at different phases, with a notable number acting as tubulin polymerization inhibitors, which typically leads to a G2/M phase arrest.[3][4][5] Other reported mechanisms include the modulation of signaling pathways such as PI3K/AKT and MAPK, and the inhibition of cyclin-dependent kinases (CDKs), which can result in G1 arrest.[6][7]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a selected cell line using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following table is a template for summarizing quantitative data from the cell cycle analysis.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| 6-Bromo-1H-benzo[d]imidazole HCl | X | |||
| 6-Bromo-1H-benzo[d]imidazole HCl | Y | |||
| 6-Bromo-1H-benzo[d]imidazole HCl | Z | |||
| Positive Control (e.g., Nocodazole) | C |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, depending on solubility). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis.[3][4][7]
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Harvest the cells by trypsinization. Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with a complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Carefully decant the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[9]
-
Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in 70% ethanol at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution. The staining solution should contain:
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect the fluorescence data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have the lowest DNA content, the G2/M peak will have approximately double the DNA content of the G0/G1 peak, and the S phase will be the region between the two peaks.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis of cells treated with this compound.
Potential Signaling Pathway
Based on the known mechanisms of action for many benzimidazole derivatives, a likely pathway affected by this compound is the disruption of microtubule dynamics, leading to G2/M arrest and subsequent apoptosis.
Caption: Potential mechanism of action for this compound leading to G2/M arrest.
References
- 1. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1215206-73-7) for sale [vulcanchem.com]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apoptosis Induction by 6-Bromo-1H-benzo[d]imidazole Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the pro-apoptotic effects of 6-Bromo-1H-benzo[d]imidazole hydrochloride derivatives. The protocols detailed below are foundational for assessing the cytotoxic and apoptotic potential of this class of compounds in cancer cell lines.
Introduction
Benzimidazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer properties. The 6-bromo-1H-benzo[d]imidazole scaffold, in particular, has been a subject of interest for its ability to induce apoptosis in various cancer cells. These compounds often exert their effects by targeting key signaling pathways involved in cell survival and proliferation. The hydrochloride salt form of these derivatives is typically utilized to enhance solubility and bioavailability in experimental settings.
Mechanism of Action
While the precise mechanism can vary depending on the specific derivative, 6-bromo-1H-benzo[d]imidazole compounds have been shown to induce apoptosis through several key signaling pathways:
-
Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases crucial for cancer cell survival, such as Protein Kinase CK2, PIM-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). Inhibition of these kinases disrupts downstream signaling cascades like PI3K/Akt and MEK/Erk, which are essential for cell proliferation and survival.
-
Upregulation of Pro-Apoptotic Proteins: These derivatives can promote apoptosis by increasing the expression of pro-apoptotic proteins. For instance, they can mediate the upregulation of Death Receptor 5 (DR5) through the c-Jun N-terminal kinase (JNK) pathway.
-
Modulation of Bcl-2 Family Proteins: Treatment with these compounds can alter the balance of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic members like Bax and a decrease in anti-apoptotic members like Bcl-2.
-
Cell Cycle Arrest: Many benzimidazole derivatives induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from progressing through the cell division cycle and ultimately leading to apoptosis.
Data Presentation: Cytotoxicity of Bromo-Benzimidazole Derivatives
The following tables summarize the cytotoxic activity of various bromo-substituted benzimidazole derivatives in different cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for structurally related compounds provide a strong indication of their potential efficacy.
Table 1: IC50 Values of Selected Bromo-Benzimidazole Derivatives in Human Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Bromo-derivative of a novel benzimidazole series | MCF-7 (Breast) | 17.8 ± 0.24 | [1] |
| DU-145 (Prostate) | 10.2 ± 1.4 | [1] | ||
| H69AR (Lung) | 49.9 ± 0.22 | [1] | ||
| Compound 6c | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HCT-116 (Colon) | 7.82 | [2] |
| HepG2 (Liver) | 8.93 | [2] | ||
| MCF-7 (Breast) | 9.51 | [2] | ||
| A549 (Lung) | 10.21 | [2] | ||
| 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | Pyrazole-containing benzimidazole | A-549 (Lung) | - | [3] |
| MCF-7 (Breast) | - | [3] | ||
| HeLa (Cervical) | - | [3] |
Note: The specific IC50 values for the pyrazole-containing derivative were described as showing "considerable growth inhibitory capability" but were not quantified in the provided search result.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of 6-Bromo-1H-benzo[d]imidazole and its subsequent conversion to the hydrochloride salt.
Materials:
-
Benzimidazole
-
Bromine
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Bromination of Benzimidazole:
-
Suspend benzimidazole in acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 6-bromo-1H-benzo[d]imidazole.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the synthesized 6-bromo-1H-benzo[d]imidazole in a suitable solvent like methanol.
-
Pass dry HCl gas through the solution or add a solution of HCl in an organic solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with a cold solvent, and dry it under a vacuum.[4][5]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations of Signaling Pathways and Workflows
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: EGFR/HER2 inhibition pathway by benzimidazole derivatives leading to apoptosis.
Caption: JNK-mediated upregulation of Death Receptor 5 (DR5) inducing apoptosis.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. This compound (1215206-73-7) for sale [vulcanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Biological Targets of 6-Bromo-1H-benzo[d]imidazole Hydrochloride in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-benzo[d]imidazole hydrochloride is a member of the benzimidazole class of heterocyclic organic compounds, which are recognized for their broad-spectrum biological activities. While research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, specific biological targets and detailed mechanisms of action within bacterial cells are not yet fully elucidated in publicly available scientific literature. This document outlines the current understanding of related benzimidazole compounds and provides a framework of experimental protocols for the investigation of the specific bacterial targets of this compound.
Introduction
Benzimidazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their structural similarity to naturally occurring purines allows them to function as competitive inhibitors for various enzymes. The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents and their mechanisms of action. This compound presents a promising scaffold for the development of new antibacterial drugs. These application notes provide a guide for researchers to investigate its specific bacterial targets and quantify its antimicrobial efficacy.
Potential Biological Targets in Bacteria (Based on Benzimidazole Derivatives)
Based on studies of various benzimidazole derivatives, the potential bacterial targets for this compound may include, but are not limited to, the following enzymes and cellular processes:
-
DNA Gyrase and Topoisomerase IV: These essential enzymes are involved in DNA replication, repair, and transcription. Inhibition of their activity leads to the disruption of DNA supercoiling and ultimately, bacterial cell death.
-
Filamenting temperature-sensitive protein Z (FtsZ): A key protein in bacterial cell division, FtsZ forms a contractile ring at the division site. Inhibition of FtsZ polymerization blocks cytokinesis, leading to filamentation and cell death.
-
(p)ppGpp Synthetases/Hydrolases (RelA/SpoT): These enzymes are central to the bacterial stringent response, a survival mechanism activated by nutritional stress. Inhibition of these enzymes can disrupt bacterial adaptation and survival.
-
Pyruvate Kinase: An essential enzyme in the glycolytic pathway, its inhibition would disrupt central carbon metabolism, leading to energy depletion and cell death.
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC₅₀), or inhibition constant (Kᵢ)) for this compound against specific bacterial strains or enzymes are not available. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data to be determined |
| Bacillus subtilis | Positive | Data to be determined |
| Escherichia coli | Negative | Data to be determined |
| Pseudomonas aeruginosa | Negative | Data to be determined |
| Mycobacterium smegmatis | (Acid-fast) | Data to be determined |
Table 2: Enzymatic Inhibition by this compound
| Target Enzyme | Bacterial Source | IC₅₀ (µM) | Kᵢ (µM) |
| DNA Gyrase | E. coli | Data to be determined | Data to be determined |
| FtsZ | B. subtilis | Data to be determined | Data to be determined |
| Pyruvate Kinase | S. aureus | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antimicrobial activity and potential biological targets of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)
-
This compound
-
Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-compound control and a positive control.
-
Enzyme Addition: Add purified DNA gyrase to each reaction mixture.
-
Initiation of Reaction: Add ATP to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
FtsZ Polymerization Assay (Light Scattering)
Objective: To determine if this compound inhibits the polymerization of the FtsZ protein.
Materials:
-
Purified bacterial FtsZ protein (e.g., from B. subtilis or E. coli)
-
Polymerization buffer (containing MES or HEPES, KCl, and MgCl₂)
-
GTP
-
This compound
-
Positive control inhibitor (e.g., Berberine)
-
A fluorescence spectrophotometer or a plate reader capable of measuring 90° light scattering.
Procedure:
-
Reaction Setup: In a cuvette or a 96-well plate suitable for light scattering measurements, add the polymerization buffer and varying concentrations of this compound.
-
Protein Addition: Add the purified FtsZ protein to the reaction mixture and incubate for a few minutes at room temperature.
-
Initiation of Polymerization: Initiate polymerization by adding GTP.
-
Data Acquisition: Immediately begin monitoring the change in light scattering at a specific wavelength (e.g., 350 nm or 600 nm) over time. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to the no-compound control. Inhibition is indicated by a reduction in the light scattering signal.
Visualizations
The following diagrams illustrate the potential mechanisms of action and experimental workflows.
Caption: Potential bacterial targets of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: General workflow for bacterial target identification.
Conclusion
While this compound shows promise as an antimicrobial agent, rigorous experimental validation is required to identify its specific bacterial targets and elucidate its mechanism of action. The protocols and frameworks provided in these application notes are intended to guide researchers in these efforts. The discovery of novel antibacterial targets and mechanisms is crucial in the ongoing battle against antibiotic resistance.
Troubleshooting & Optimization
challenges in the synthesis and purification of 6-Bromo-1H-benzo[d]imidazole hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of 6-Bromo-1H-benzo[d]imidazole hydrochloride.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
Synthesis Phase
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Incomplete Cyclization: The initial formation of the benzimidazole ring may be inefficient. | - Ensure the reaction is heated to the appropriate temperature (typically reflux in formic acid, around 100-110°C) for a sufficient duration (2-4 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting o-phenylenediamine.[1][2] - The purity of the starting 4-bromo-1,2-phenylenediamine is crucial; impurities can inhibit the reaction. |
| Inefficient Bromination: If synthesizing from a pre-formed benzimidazole, the bromination step may be the issue. | - Verify the activity of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). - Optimize the reaction temperature. Electrophilic brominations often require cooling (0-10°C) to control selectivity and prevent side reactions.[1] - Carefully control the stoichiometry of the brominating agent to avoid under-bromination.[1] | |
| Formation of Significant Impurities | Over-bromination: Use of excess brominating agent can lead to di- or tri-brominated products. | - Carefully control the amount of the brominating agent; use a slight excess (e.g., 1.0-1.1 equivalents) but avoid large excesses.[1] - Add the brominating agent dropwise at a low temperature to improve control over the reaction.[1] |
| Formation of Isomers: While the 6-bromo isomer is generally favored from 4-bromo-1,2-phenylenediamine, other isomers can form. | - Optimize bromination conditions such as solvent and temperature to enhance regioselectivity. Lower temperatures often favor the formation of the desired isomer.[1] - Purification by column chromatography may be necessary to separate isomers.[1] | |
| Incomplete Cyclization: Unreacted starting materials or partially cyclized intermediates may be present. | - Ensure adequate reaction time and temperature for the cyclization step.[1][2] | |
| Product Loss During Work-up | Incorrect pH Adjustment: The product's solubility is pH-dependent. | - During neutralization after the formic acid cyclization, add the base (e.g., sodium bicarbonate solution) slowly to avoid product loss and ensure complete precipitation around pH 7-8.[1] - When forming the hydrochloride salt, ensure the solution is sufficiently acidic to precipitate the salt. |
| Inappropriate Extraction Solvent: The chosen solvent may not efficiently extract the product. | - Use a solvent in which the product has high solubility and impurities have low solubility. Ethyl acetate is a common choice for benzimidazole derivatives.[1][3] |
Purification Phase
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | High Solubility in Solvent: The product is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Test various solvents like ethanol, methanol, or mixtures with water or hexane on a small scale.[4] |
| Excessive Solvent Usage: Using too much solvent will prevent the product from crystallizing upon cooling. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] | |
| Premature Crystallization: The product crystallizes during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.[4] | |
| Product is Oily or Fails to Crystallize | Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. | - If recrystallization fails, column chromatography is the recommended alternative for purification.[4] - Try adding a non-polar "anti-solvent" (e.g., hexane) to a solution of the product in a more polar solvent (e.g., ethyl acetate) to induce precipitation.[4] - Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[4] |
| Persistent Color in Final Product | Colored Impurities: The synthesis may have produced colored byproducts. | - Treat a solution of the product with activated charcoal before the hot filtration step during recrystallization to adsorb colored impurities.[4] - A second purification step, such as column chromatography followed by recrystallization, may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common synthetic approach involves two main steps. First, the condensation of 4-bromo-1,2-phenylenediamine with formic acid to form the 6-bromo-1H-benzo[d]imidazole core. This is followed by treatment with hydrochloric acid to form the hydrochloride salt.[5]
Q2: What are the typical yields for this synthesis?
A2: Yields can vary based on the specific conditions and scale of the reaction. However, for similar benzimidazole syntheses, yields can range from moderate to high.[1] Key factors influencing the yield include the purity of starting materials, reaction temperature and time, and the efficiency of the purification process.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques are essential. NMR spectroscopy (¹H and ¹³C) can confirm the chemical structure, while Mass Spectrometry (MS) verifies the molecular weight. High-Performance Liquid Chromatography (HPLC) is recommended for assessing the purity of the final compound.[6]
Q4: What are the key safety precautions to take during the synthesis?
A4: It is important to handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Brominating agents can be corrosive and reactive.[6]
Q5: How should this compound be stored?
A5: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Q6: What are the common applications of this compound?
A6: this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals due to the prevalence of the benzimidazole scaffold in biologically active compounds.[5][8] It has shown potential antimicrobial and antifungal properties.[5]
Experimental Protocols
Synthesis of 6-Bromo-1H-benzo[d]imidazole
This protocol is based on established methods for benzimidazole synthesis.[1][9]
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1.0 eq.) with formic acid (10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution until the pH is approximately 7-8 to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum to yield crude 6-bromo-1H-benzo[d]imidazole.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent (e.g., ethanol/water mixture) where the crude product is soluble when hot but sparingly soluble when cold.[4]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 6-bromo-1H-benzo[d]imidazole in a suitable solvent such as methanol.
-
Acidification: Pass dry HCl gas through the solution or add a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under a vacuum.
Visualizations
Caption: Synthesis and purification workflow.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (1215206-73-7) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Troubleshooting and Optimization
This section addresses common issues encountered during the synthesis of 6-Bromo-1H-benzo[d]imidazole and its subsequent conversion to the hydrochloride salt.
dot
Caption: Troubleshooting flowchart for improving the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromo-1H-benzo[d]imidazole?
A1: The most direct and common method is the condensation of 4-bromo-1,2-phenylenediamine with formic acid.[1][2] This reaction, known as the Phillips benzimidazole synthesis, involves heating the two reagents, often in the absence of a solvent or with a high-boiling point solvent, followed by neutralization to precipitate the product.[1][2]
Q2: My reaction mixture is very dark, and the final product is discolored. How can I improve this?
A2: Dark coloration often indicates the presence of impurities, which can arise from the oxidation of the phenylenediamine starting material or from side reactions.[1] To mitigate this, ensure you are using high-purity starting materials. During the purification step, you can treat a hot aqueous solution of the crude product with activated charcoal (Norite) to adsorb colored impurities before filtration and recrystallization.[1]
Q3: I am observing unreacted starting material in my TLC analysis. What should I do?
A3: The presence of unreacted 4-bromo-1,2-phenylenediamine suggests that the reaction has not gone to completion. You can try increasing the reaction time or moderately increasing the reaction temperature.[3] Ensure that the stoichiometry of the reactants is correct, with a slight excess of formic acid sometimes being beneficial.[1]
Q4: What are the key considerations for the purification of 6-Bromo-1H-benzo[d]imidazole?
A4: Purification is typically achieved through recrystallization.[2] A common solvent for this is boiling water, in which the benzimidazole is soluble at high temperatures but much less so at lower temperatures.[1][4] If the product is oily or fails to crystallize, this may be due to persistent impurities. In such cases, column chromatography on silica gel may be necessary.
Q5: How do I convert the 6-Bromo-1H-benzo[d]imidazole free base to its hydrochloride salt?
A5: The hydrochloride salt is prepared by treating a solution of the free base in a suitable organic solvent, such as ethanol or a mixture of ether and methanol, with a solution of hydrogen chloride (e.g., HCl gas dissolved in the same solvent or concentrated hydrochloric acid). The hydrochloride salt, being less soluble in the organic solvent, will precipitate and can be collected by filtration.
Quantitative Data Summary
The yield of 6-Bromo-1H-benzo[d]imidazole can be influenced by various reaction parameters. The following table summarizes typical conditions and expected yields based on analogous benzimidazole syntheses.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 4-bromo-1,2-phenylenediamine | 90% Formic Acid | None | 100 | 2 | 80-90 (crude) |
| 4-bromo-1,2-phenylenediamine | Formic Acid | DMF | 90-100 (reflux) | 2-4 | Moderate to High |
| o-phenylenediamine | 90% Formic Acid | None | 100 | 2 | 83-85 (recrystallized)[1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole
This protocol is adapted from the general synthesis of benzimidazoles.[1][4]
Materials:
-
4-bromo-1,2-phenylenediamine
-
Formic acid (85-90%)
-
10% Sodium hydroxide (NaOH) solution
-
Activated charcoal (optional)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and 85-90% formic acid (approximately 1.5 equivalents).
-
Heat the mixture in a water bath at 100°C for 2 hours with stirring.
-
After heating, cool the reaction mixture to room temperature.
-
Slowly and carefully add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper (pH ~7-8). The product will precipitate as a solid.
-
Collect the crude product by suction filtration and wash it with ice-cold water.
-
For purification, transfer the crude solid to a beaker and add boiling water (approximately 15 mL per gram of crude product) to dissolve it.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and digest for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.
Protocol 2: Synthesis of this compound
Materials:
-
6-Bromo-1H-benzo[d]imidazole (free base)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl) or ethereal HCl
Procedure:
-
Dissolve the purified 6-Bromo-1H-benzo[d]imidazole in a minimal amount of anhydrous ethanol.
-
While stirring, add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol/ether dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by suction filtration.
-
Wash the solid with a small amount of cold anhydrous ethanol or ether.
-
Dry the product under vacuum to obtain this compound.
Visualized Experimental Workflow
dot
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
identification of impurities in 6-Bromo-1H-benzo[d]imidazole hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the electrophilic bromination of 1H-benzo[d]imidazole. The resulting 6-Bromo-1H-benzo[d]imidazole is then converted to its hydrochloride salt.[1] A typical method for this conversion involves treating a methanolic solution of the brominated benzimidazole with dry hydrogen chloride gas.
Q2: What are the critical parameters to control during the synthesis to ensure high purity and yield?
A2: To achieve high purity and yield, it is crucial to control several parameters:
-
Temperature: Controlling the temperature during bromination is essential to minimize the formation of over-brominated byproducts.[2]
-
Stoichiometry of Brominating Agent: Careful control of the amount of the brominating agent is necessary to prevent the formation of di- and tri-brominated impurities.[2]
-
Reaction Time: Monitoring the reaction progress is important to ensure the complete consumption of the starting material while avoiding excessive side reactions.[2]
-
Purity of Starting Materials: Using high-purity 1H-benzo[d]imidazole is crucial to avoid introducing impurities at the beginning of the synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Bromination | - Verify the activity of the brominating agent (e.g., Br2, NBS).- Optimize the reaction temperature; some reactions may require gentle heating to proceed to completion.- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[2] |
| Product Loss During Work-up | - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.- Use a suitable solvent for extraction in which the product has high solubility and impurities have low solubility.[2] |
| Inefficient Purification | - Optimize the solvent system for recrystallization to ensure maximum recovery of the pure product.- If using column chromatography, ensure proper packing of the column and an optimal eluent system to avoid loss of product.[3] |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 1H-benzo[d]imidazole | - Ensure the correct stoichiometry of the brominating agent.- Increase the reaction time or temperature to drive the reaction to completion.[2] |
| Over-bromination (presence of dibromo- and tribromo-isomers) | - Carefully control the amount of brominating agent used; a large excess should be avoided.- Perform the bromination at a lower temperature to increase selectivity.[2] |
| Presence of Positional Isomers | - The formation of other bromo-isomers (e.g., 4-bromo, 5-bromo, 7-bromo) can occur. Their separation might require careful column chromatography or fractional crystallization. |
| Colored Impurities | - If the product has a persistent color after initial purification, treatment with activated charcoal during recrystallization can help remove colored byproducts.[3] |
Identification of Impurities
A summary of potential impurities and their characteristics is provided below.
| Impurity | Molecular Weight ( g/mol ) | Identification Method |
| 1H-benzo[d]imidazole (Starting Material) | 118.14 | HPLC, GC-MS, 1H NMR |
| 4-Bromo-1H-benzo[d]imidazole | 197.03 | HPLC, LC-MS, 1H NMR |
| 5-Bromo-1H-benzo[d]imidazole | 197.03 | HPLC, LC-MS, 1H NMR |
| 7-Bromo-1H-benzo[d]imidazole | 197.03 | HPLC, LC-MS, 1H NMR |
| 4,6-Dibromo-1H-benzo[d]imidazole | 275.93 | HPLC, LC-MS, 1H NMR |
| 5,6-Dibromo-1H-benzo[d]imidazole | 275.93 | HPLC, LC-MS, 1H NMR |
| 4,5,6-Tribromo-1H-benzo[d]imidazole | 354.82 | HPLC, LC-MS |
Experimental Protocols
1. Synthesis of 6-Bromo-1H-benzo[d]imidazole
This protocol is a general guideline and may require optimization.
-
Materials: 1H-benzo[d]imidazole, Bromine (or N-Bromosuccinimide), Acetic Acid.
-
Procedure:
-
Dissolve 1H-benzo[d]imidazole in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by filtration, wash with water, and dry.
-
2. Purification of 6-Bromo-1H-benzo[d]imidazole
-
Recrystallization:
-
Select a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold (e.g., ethanol/water).[3]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.[3]
-
-
Column Chromatography:
-
Prepare a silica gel column with a suitable non-polar eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent.[3]
-
3. Synthesis of this compound
-
Procedure:
-
Dissolve the purified 6-Bromo-1H-benzo[d]imidazole in anhydrous methanol.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol or diethyl ether, and dry under vacuum.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways during bromination.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
stability of 6-Bromo-1H-benzo[d]imidazole hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromo-1H-benzo[d]imidazole hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: How does pH affect the stability of the compound in an aqueous solution?
The stability of benzimidazole derivatives is often pH-dependent.[4][5][6] In strongly acidic or basic conditions, the imidazole ring can be susceptible to hydrolysis. Forced degradation studies on similar compounds often involve exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to identify potential degradation pathways.[2] It is advisable to buffer aqueous solutions to a pH range suitable for your specific experimental needs, typically between pH 4.5 and 7.5, where many benzimidazole derivatives exhibit better stability.[7][8]
Q3: What are the likely degradation pathways for this compound?
Based on the known behavior of benzimidazole derivatives, the following degradation pathways are plausible for this compound:[2][9]
-
Hydrolysis: Cleavage of the imidazole ring can occur under harsh acidic or basic conditions.
-
Oxidation: The benzimidazole ring can be susceptible to oxidative degradation, potentially leading to cleavage of the ring system.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation. Many benzimidazole compounds are known to be photosensitive in solution.[2][3][10]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
To minimize degradation, aqueous solutions of this compound should be:
-
Stored at low temperatures: For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For longer-term storage, consider aliquoting and freezing at -20°C or below, although freeze-thaw cycles should be minimized.
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
Prepared fresh: Due to the potential for hydrolysis, it is best practice to prepare solutions immediately before use.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram over time.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Confirm Identity: Use LC-MS to determine the mass of the new peaks and tentatively identify potential degradation products.[2] 2. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to see if the unknown peaks match the degradation products formed. This can help confirm the degradation pathway.[2][11] 3. Optimize Storage: Prepare solutions fresh and minimize exposure to light and elevated temperatures. |
| Contamination | 1. Solvent Blank: Inject the solvent/buffer used to prepare your sample to check for contaminants. 2. Clean System: Ensure the HPLC system, including vials and caps, is thoroughly clean. |
Issue 2: The concentration of my stock solution is decreasing over time, but no new peaks are observed.
| Possible Cause | Troubleshooting Steps |
| Precipitation | 1. Check Solubility: The compound may be precipitating out of solution, especially if the buffer or temperature has changed. Visually inspect the solution for any solid material. 2. Re-dissolve: Gently warm and vortex the solution to see if the material re-dissolves. Confirm the concentration again after this step. 3. Adjust Solvent: Consider using a co-solvent like DMSO or methanol for the stock solution before diluting into an aqueous buffer, ensuring the final organic solvent concentration is compatible with your experiment.[7] |
| Adsorption to Surfaces | 1. Use Appropriate Vials: Test different types of storage vials (e.g., polypropylene vs. glass) to see if adsorption is occurring. 2. Include Additives: In some cases, adding a small amount of a non-ionic surfactant to the buffer can help prevent adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At set time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. At set time points, withdraw an aliquot and dilute for HPLC analysis.[2][13]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours. Analyze samples at different time points.[2]
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., using a photostability chamber). Keep a control sample wrapped in aluminum foil in the dark.[2][14]
Protocol 2: Stability-Indicating HPLC Method
A general HPLC method for analyzing benzimidazole derivatives can be adapted and validated for this compound.[7][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the stability studies to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Data Presentation
The results from a forced degradation study can be summarized as follows. Note: The data below is illustrative and represents typical outcomes for a benzimidazole derivative.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| 0.1 M HCl | 8 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 18% | 2 |
| Thermal | 48 hours | 80°C | 8% | 1 |
| Photolytic | ICH Q1B | N/A | 30% | 4 |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Hypothetical Signaling Pathway Involvement
Benzimidazole derivatives are frequently investigated as inhibitors of various protein kinases involved in cancer signaling pathways.
Caption: Benzimidazole derivative as a hypothetical RAF kinase inhibitor.
References
- 1. This compound (1215206-73-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. benchchem.com [benchchem.com]
potential off-target effects of 6-Bromo-1H-benzo[d]imidazole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 6-Bromo-1H-benzo[d]imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential primary targets of this compound?
A1: this compound belongs to the benzimidazole family, a class of compounds known for a wide range of biological activities. Studies have suggested its potential as an anticancer, antimicrobial, and antifungal agent. The benzimidazole scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound or its derivatives could target protein kinases involved in cell proliferation and survival.[1][2]
Q2: What are the likely off-target effects of this compound?
A2: Due to the structural similarity of the benzimidazole core to the ATP-binding site of kinases, there is a potential for this compound to exhibit off-target activity against various protein kinases.[3][4] Off-target kinase inhibition can lead to unintended cellular effects and toxicity. While specific off-target screening data for this exact compound is limited in publicly available literature, studies on structurally related bromo-benzimidazole derivatives have shown activity against kinases such as EGFR, HER2, CDK2, AURKC, and mTOR.[1][5]
Q3: How can I experimentally determine the off-target profile of this compound?
A3: A comprehensive approach to determine the off-target profile includes:
-
In Vitro Kinase Panel Screening: Testing the compound against a broad panel of purified kinases is a direct way to identify off-target interactions.[6] Commercial services are available for such screenings.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context and can also be adapted for broader target identification.[7][8]
-
Phenotypic Screening: Assessing the compound's effect on a variety of cell lines and observing for unexpected phenotypes can provide clues to off-target effects.
Q4: What are some common reasons for discrepancies between in vitro and cell-based assay results with benzimidazole compounds?
A4: Discrepancies between biochemical and cellular assay potency are common and can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower effective intracellular concentration.[9]
-
High Intracellular ATP Concentrations: In vitro kinase assays are often performed at low ATP concentrations, which can overestimate the potency of ATP-competitive inhibitors. Cellular ATP levels are significantly higher.[9]
-
Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized in the cell culture environment.[9]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[9]
Troubleshooting Guides
Issue 1: High background or false positives in in vitro kinase assays.
-
Possible Cause: Compound interference with the detection system (e.g., fluorescence or luminescence).
-
Troubleshooting Step: Run a control experiment with the compound and the detection reagent in the absence of the kinase. A signal that increases with compound concentration indicates interference.[10]
-
-
Possible Cause: Compound aggregation.
-
Troubleshooting Step: Repeat the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. If the inhibitory effect is reduced, aggregation is a likely cause.[10]
-
-
Possible Cause: Contaminated reagents.
-
Troubleshooting Step: Prepare fresh buffers and ATP solutions. Ensure all reagents are within their expiration dates.[11]
-
Issue 2: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Compound precipitation in cell culture media.
-
Troubleshooting Step: Benzimidazole compounds can have low aqueous solubility. Observe the media for any precipitate after adding the compound. Consider using a lower final concentration of the compound or preparing it in a different vehicle. It is also advisable to determine the solubility of the compound in the specific cell culture medium being used.[12]
-
-
Possible Cause: Cell line-specific effects.
-
Troubleshooting Step: Test the compound on multiple cell lines to determine if the observed effect is specific to a particular cellular context.
-
-
Possible Cause: Contamination of cell culture.
Issue 3: Difficulty interpreting Cellular Thermal Shift Assay (CETSA) results.
-
Possible Cause: No thermal shift observed despite evidence of target engagement from other assays.
-
Troubleshooting Step: Not all ligand binding events result in a change in protein thermal stability. This can lead to false-negative results in CETSA.[15] Consider using an orthogonal method to confirm target engagement.
-
-
Possible Cause: Inconsistent melting curves.
-
Troubleshooting Step: Ensure precise temperature control and consistent heating and cooling steps. Variability in these parameters can lead to inconsistent results.[7]
-
-
Possible Cause: Compound affecting overall protein stability.
-
Troubleshooting Step: Include control proteins in your analysis to assess whether the compound has a general, non-specific effect on protein stability.
-
Quantitative Data on Structurally Similar Compounds
Disclaimer: The following data is for structurally related benzimidazole derivatives and is provided for illustrative purposes to indicate potential areas of off-target activity for this compound. The actual off-target profile of this compound may differ.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzimidazole Derivatives.
| Compound/Derivative Class | Target Kinase | IC50 / Ki | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | EGFR | 10.21 µM | [5] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HER2 | 12.33 µM | [5] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | CDK2 | 15.11 µM | [5] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | 40 nM (Ki) | [16] |
| Benzimidazole-based Rho Kinase Inhibitors | ROCK | <10 nM | [4][17] |
Table 2: Cytotoxicity of a Bromo-Substituted Benzimidazole Derivative.
| Compound | Cell Line | GI50 | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HCT-116 (Colon Cancer) | 8.93 µM | [5] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HepG2 (Liver Cancer) | 7.82 µM | [5] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | MCF-7 (Breast Cancer) | 9.45 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method to assess the inhibitory activity of a compound against a purified kinase.[18]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase and substrate in kinase assay buffer.
-
Add the test compound at various concentrations to the assay plate. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to assess whether a compound binds to its target protein in a cellular environment.[7]
Materials:
-
Cell line of interest
-
This compound (or test compound)
-
Cell lysis buffer
-
Antibodies specific to the target protein
-
Western blotting reagents and equipment
-
PCR machine or other temperature-controlled heating block
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Potential off-target kinase inhibition in signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. corning.com [corning.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 6-Bromo-1H-benzo[d]imidazole
Welcome to the technical support center for the derivatization of 6-Bromo-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for common synthetic transformations.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the derivatization of 6-Bromo-1H-benzo[d]imidazole.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: I am observing a significant amount of dehalogenated byproduct (1H-benzo[d]imidazole) in my Suzuki-Miyaura or Buchwald-Hartwig reaction. What is the cause and how can I minimize it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings of heteroaromatic halides. It is primarily caused by a competing reductive pathway. Here are the key factors to investigate and optimize:
-
Catalyst and Ligand: The choice of ligand is critical. For electron-rich benzimidazoles, bulky and electron-rich phosphine ligands are often effective at promoting the desired cross-coupling over dehalogenation.
-
Recommendation: Switch to ligands such as SPhos or XPhos for Suzuki-Miyaura couplings. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like Xantphos can be effective.
-
-
Base: The strength and type of base are crucial. Very strong bases can sometimes promote the reductive dehalogenation pathway.
-
Recommendation: If you are using a strong base like sodium tert-butoxide (NaOt-Bu), consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
-
Solvent: The solvent can influence the reaction pathway.
-
Recommendation: While polar aprotic solvents like dioxane or DMF are common, less polar solvents such as toluene have been observed to reduce dehalogenation in some systems. Experimenting with different solvents or solvent mixtures is recommended.
-
-
N-H Acidity: The acidic proton on the imidazole ring can interfere with the catalytic cycle.
-
Recommendation: Protecting the benzimidazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple benzyl group) can significantly suppress dehalogenation, although this adds extra steps to your synthesis.
-
Question 2: My Suzuki-Miyaura coupling reaction is sluggish or shows low conversion. What should I check?
Answer: Low conversion in Suzuki-Miyaura coupling can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.
-
Recommendation: Ensure your palladium source and ligand are fresh. Use pre-catalysts which are often more stable. Make sure to thoroughly degas your reaction mixture to remove oxygen, which can deactivate the catalyst.
-
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive boroxines, especially at high temperatures or in the presence of water.[1]
-
Recommendation: Use fresh boronic acid. Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters. Ensure your solvents are anhydrous if protodeboronation is suspected.
-
-
Poor Reagent Solubility: If your starting materials or base are not sufficiently soluble in the reaction solvent, the reaction rate will be slow.[1]
-
Recommendation: Choose a solvent system where all components are soluble at the reaction temperature. For aqueous base systems, ensure vigorous stirring to facilitate phase transfer.
-
-
Sub-optimal Temperature: Excessive heat can lead to degradation of the catalyst, substrates, or products.
-
Recommendation: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal conditions for your specific substrates.[1]
-
B. N-Alkylation Reactions
Question 3: I am getting a mixture of two regioisomers (N-1 and N-3 alkylation) during the N-alkylation of 6-Bromo-1H-benzo[d]imidazole. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted benzimidazoles is a common challenge due to the tautomeric nature of the imidazole ring.[2] Here are strategies to improve selectivity:
-
Steric Hindrance: The substituent at the 6-position (Bromo) does not create a strong steric bias. However, the choice of alkylating agent can be influential.
-
Recommendation: While not always feasible, using a bulkier alkylating agent may favor alkylation at the less sterically hindered nitrogen.
-
-
Base and Solvent System: This is the most critical factor influencing regioselectivity.
-
Recommendation for N-1 selectivity: Strong, non-coordinating bases in non-polar, aprotic solvents tend to favor N-1 alkylation. A combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective for directing alkylation to the N-1 position.[3][4]
-
Recommendation for mixed or N-3 selectivity: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of isomers or can favor the N-3 product depending on the substrate.[4]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
Question 4: My N-alkylation reaction has a low yield. What are the possible causes?
Answer: Low yields in N-alkylation can be attributed to several factors:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the benzimidazole N-H, leading to a low concentration of the nucleophilic benzimidazolide anion.[5]
-
Reagent Quality: The starting material or alkylating agent may be impure or degraded.
-
Recommendation: Ensure your 6-Bromo-1H-benzo[d]imidazole is pure and dry. Use a fresh, high-quality alkylating agent.
-
-
Solvent Choice: Protic solvents (e.g., ethanol, water) will quench the benzimidazolide anion and should be avoided.
-
Over-alkylation: Using a large excess of the alkylating agent can lead to the formation of a quaternary 1,3-dialkylbenzimidazolium salt.[2]
-
Recommendation: Use a controlled stoichiometric amount of the alkylating agent (typically 1.05-1.2 equivalents) and add it slowly to the reaction mixture.[2]
-
II. Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and yields for key derivatization reactions based on literature for similar substrates. Note: Yields are representative and may vary for 6-Bromo-1H-benzo[d]imidazole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Benzimidazole Derivatives [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent |
Table 2: Optimization of Buchwald-Hartwig Amination of a Benzyl-Protected Bromo-Benzimidazole [7]
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (10) | BINAP | Toluene | 100 | 16 | 0 |
| 2 | Pd(OAc)₂ (10) | DPEphos | Toluene | 100 | 16 | 0 |
| 3 | Pd(OAc)₂ (10) | XPhos | Toluene | 100 | 16 | 91 |
| 4 | Pd(OAc)₂ (10) | XPhos | Dioxane | 100 | 16 | 95 |
| 5 | Pd(OAc)₂ (10) | XPhos | Dioxane | 80 | 16 | 75 |
Table 3: Influence of Base and Solvent on N-Alkylation Regioselectivity of an Indazole Carboxylate [3]
| Entry | Base (equiv.) | Solvent | Temp. | Time (h) | N-1:N-2 Ratio |
| 1 | Cs₂CO₃ (2.0) | DMF | rt | 16 | 1.8:1 |
| 2 | K₂CO₃ (2.0) | DMF | rt | 16 | 1.4:1 |
| 3 | t-BuOK (1.1) | THF | 0 °C → rt | 48 | 16:1 |
| 4 | NaH (1.1) | THF | 0 °C → 50 °C | 24 | >99:1 |
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of 6-Bromo-1H-benzo[d]imidazole with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar and condenser, add 6-Bromo-1H-benzo[d]imidazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. General Protocol for N-Alkylation with an Alkyl Halide
This protocol provides a general method for the N-alkylation of 6-Bromo-1H-benzo[d]imidazole. The choice of base and solvent is critical for regioselectivity.
-
Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon), add a suspension of the base (e.g., NaH, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-Bromo-1H-benzo[d]imidazole (1.0 equiv.) in the same anhydrous solvent dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
IV. Visualizations
A. Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Troubleshooting Logic for Low Yield in N-Alkylation
Caption: Troubleshooting flowchart for low yield in N-alkylation reactions.
C. Parameter Relationships in Cross-Coupling Reactions
Caption: Key parameter relationships in palladium cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
overcoming solubility issues of 6-Bromo-1H-benzo[d]imidazole hydrochloride in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Bromo-1H-benzo[d]imidazole hydrochloride in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is generally characterized by high solubility in water and polar solvents.[1] This enhanced aqueous solubility is attributed to its hydrochloride salt form, a common strategy employed in drug development to improve the dissolution of parent compounds.[2][3]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into aqueous buffer. What is causing this?
This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is lower.[2] Even for a water-soluble salt, the rapid change in solvent environment can cause the compound to crash out of solution.
Q3: How does pH influence the solubility of this compound?
The solubility of benzimidazole derivatives is often pH-dependent.[2] As a hydrochloride salt of a weak base, the solubility of this compound can be affected by the pH of the medium.[4][5] At lower pH values, the common ion effect, due to the presence of chloride ions, could potentially decrease the solubility of the hydrochloride salt.[5][6][7] It is crucial to determine the optimal pH range for solubility in your specific assay buffer.
Q4: Can I use co-solvents to improve the solubility of this compound in my assay?
Yes, incorporating a small percentage of a water-miscible organic co-solvent can help maintain the solubility of your compound in the final assay buffer.[2] However, it is critical to perform a vehicle control experiment to ensure the co-solvent itself does not interfere with the biological assay. The final concentration of solvents like DMSO should typically be kept low (e.g., below 0.5%) to avoid off-target effects.[2]
Troubleshooting Guide
This guide addresses common solubility-related issues encountered during experiments with this compound.
Issue 1: Compound precipitates upon addition to aqueous assay buffer.
| Possible Cause | Recommended Solution |
| Solvent Shock | Avoid direct dilution of a highly concentrated DMSO stock into the final assay volume. Instead, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your assay buffer with vigorous mixing. Then, add this intermediate dilution to the final assay volume.[2] |
| Concentration Exceeds Solubility | The final concentration of the compound in your assay may be above its solubility limit in that specific buffer. Try lowering the final concentration of the compound if your experimental design permits. |
| Suboptimal pH of the Buffer | The pH of your assay buffer may not be ideal for maintaining the solubility of the hydrochloride salt. Determine the pH-solubility profile of your compound to identify the optimal pH range (see Experimental Protocols section).[2] |
Issue 2: Inconsistent results or lower than expected activity in cell-based assays.
| Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | Finely dispersed precipitate may not be visible to the naked eye but can significantly reduce the effective concentration of the compound available to the cells. Before adding to cells, prepare the final dilution in media and let it stand for a short period. Inspect for any signs of precipitation under a microscope. If precipitation is observed, refer to the solutions in Issue 1. |
| Interaction with Media Components | Components of the cell culture media, such as proteins in fetal bovine serum (FBS), can potentially interact with the compound and affect its solubility and availability. Consider reducing the serum percentage during the treatment period if compatible with your cell line and experimental goals. Always include proper vehicle controls. |
Data Presentation
Table 1: Qualitative Solubility of Related Benzimidazole Analogs
| Compound | Water | DMSO | Methanol | Reference |
| 2-Bromo-1H-benzimidazole | Insoluble | Soluble | Soluble | [8][9] |
| Benzimidazole Derivatives (general) | Low solubility (as free base) | Soluble | Soluble | [2] |
Note: The hydrochloride salt form of 6-Bromo-1H-benzo[d]imidazole is expected to have significantly higher aqueous solubility compared to the free base forms listed above.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Solvent Selection: For a primary stock solution, use a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as Dimethyl Sulfoxide (DMSO).
-
Preparation: Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of pH-Solubility Profile
This protocol helps determine the solubility of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with varying pH values relevant to your experimental conditions (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Equilibration: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid in each vial.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Preparation: After incubation, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the dissolved compound in each filtered sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Analysis: Plot the determined solubility (concentration) against the pH of the buffers to visualize the pH-solubility profile.
Visualizations
Experimental Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Generalized Signaling Pathway for Benzimidazole Kinase Inhibitors
Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. This compound (1215206-73-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results with 6-Bromo-1H-benzo[d]imidazole hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues and inconsistencies encountered when working with 6-Bromo-1H-benzo[d]imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a heterocyclic aromatic organic compound.[1] The benzimidazole core is substituted with a bromine atom at the 6-position, and the hydrochloride salt is formed with the nitrogen in the imidazole ring.[1] This salt form generally enhances water solubility.[1]
Q2: What are the known biological activities of 6-Bromo-1H-benzo[d]imidazole derivatives?
Derivatives of 6-Bromo-1H-benzo[d]imidazole have shown a range of biological activities, including:
-
Antimicrobial properties: They have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antifungal effects: Research has indicated their potential to act against various fungal pathogens.[1]
-
Anticancer properties: Some studies suggest potential anticancer activity, possibly through the induction of apoptosis or interference with cell proliferation pathways.[1][2]
Q3: How is this compound typically synthesized?
The synthesis generally involves a two-step process:
-
Bromination: Benzimidazole is brominated, commonly using bromine in a solvent like acetic acid, to produce 6-bromo-benzimidazole.[1]
-
Salt Formation: The 6-bromo-benzimidazole intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.[1]
Troubleshooting Guide for Inconsistent Results
Issue 1: Variability in Experimental Outcomes
Q4: We are observing significant variability in our biological assay results between experiments. What could be the cause?
Inconsistent results can stem from several factors related to the compound's purity, stability, and handling.
-
Purity of the Compound: The presence of impurities, such as starting materials, over-brominated side products (e.g., dibromo- or tribromo-substituted benzimidazoles), or isomers from the synthesis process, can lead to off-target effects and variable results.[3] It is crucial to verify the purity of your batch.
-
Solution Stability: The stability of the compound in your experimental solvent over the duration of the assay can affect its effective concentration. Degradation can lead to a decrease in activity.
-
Solvent Choice: While the hydrochloride salt is generally water-soluble, the choice of solvent can still impact its activity and stability.[1]
Troubleshooting Workflow for Experimental Variability
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solubility Problems
Q5: My this compound is not dissolving completely in my buffer. What should I do?
While this compound is reported to have high solubility in water and polar solvents, issues can still arise.[1]
Solubility Troubleshooting Steps:
-
Verify the Salt Form: Ensure you are using the hydrochloride salt, as the freebase (6-Bromo-1H-benzo[d]imidazole) has lower aqueous solubility.
-
Adjust pH: The pH of your solution can significantly impact the solubility of benzimidazole derivatives. Try adjusting the pH to a more acidic range to see if solubility improves.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) or sonication can aid in dissolution. However, be mindful of potential degradation with excessive heat.
-
Co-solvents: If compatible with your experimental system, consider the use of a small percentage of a co-solvent like DMSO or ethanol.
Quantitative Data: Solubility of Related Benzimidazoles
| Compound | Solvent(s) | Solubility |
| 2-Bromo-1H-benzimidazole | DMSO, Methanol | Soluble[4][5] |
| 2-Bromo-1H-benzimidazole | Water | Insoluble[4][5] |
| This compound | Water, Polar Solvents | High Solubility[1] |
Issue 3: Unexpected Biological Activity or Lack Thereof
Q6: We are not observing the expected biological activity, or we are seeing unexpected effects. What could be the reason?
This could be related to the compound itself or the experimental setup.
-
Compound Integrity: Verify the identity and purity of your compound using analytical methods like NMR and mass spectrometry.
-
Mechanism of Action: The benzimidazole scaffold is present in many biologically active molecules, and its derivatives can have diverse mechanisms of action.[6] The observed effects might be due to a different pathway than hypothesized.
-
Cell Line Specificity: The activity of a compound can vary significantly between different cell lines.
Proposed Signaling Pathway Exploration
Given the anticancer potential of benzimidazole derivatives, a possible mechanism of action could involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
Experimental Protocols
Protocol 1: General Procedure for Stock Solution Preparation
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent (e.g., cell culture grade water or DMSO) to achieve the desired stock concentration.
-
Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be applied if necessary.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.[6]
References
minimizing side product formation during bromination of 1H-benzo[d]imidazole
Welcome to the technical support center for the bromination of 1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and optimizing reaction conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the bromination of 1H-benzo[d]imidazole, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Insufficient amount of brominating agent.- Low reaction temperature. | - Incrementally increase the stoichiometry of the brominating agent.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products (polybromination) | - Excess of brominating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.[1]- Perform the reaction at a lower temperature (e.g., 0-5 °C).[1]- Monitor the reaction closely by TLC or HPLC and stop it once the desired product is maximized. |
| Presence of N-brominated product | - Reaction conditions favoring N-bromination (e.g., non-polar solvents, absence of an acid catalyst). | - Use a protic solvent like acetic acid to favor C-bromination. The protonation of the imidazole nitrogen deactivates it towards electrophilic attack.[1] |
| Difficult purification of the desired product | - Similar polarity of the desired product and byproducts. | - Optimize the reaction conditions to minimize side product formation.- Employ column chromatography with a carefully selected solvent gradient.- Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 1H-benzo[d]imidazole?
A1: The most common side products are formed through polybromination and N-bromination.[1] Over-bromination can lead to the formation of di- or even tri-bromo derivatives, such as 5,6-dibromo-1H-benzo[d]imidazole.[2] N-bromination, while generally less favored for aromatic C-H bromination, can occur on one of the nitrogen atoms of the imidazole ring, especially under neutral or basic conditions in non-polar solvents.[1]
Q2: How can I selectively achieve monobromination on the benzene ring?
A2: To achieve selective monobromination, careful control of reaction conditions is crucial. Using a milder brominating agent like N-bromosuccinimide (NBS) often provides better control compared to elemental bromine.[1] Performing the reaction in a protic solvent, such as glacial acetic acid, helps to suppress N-bromination by protonating the imidazole nitrogen, thus deactivating it towards electrophilic attack.[1] Additionally, using a stoichiometric amount of the brominating agent (1.0-1.1 equivalents) and maintaining a low reaction temperature (e.g., 0-5 °C) will minimize polybromination.[1]
Q3: What is the expected regioselectivity for the monobromination of 1H-benzo[d]imidazole?
A3: The imidazole ring directs electrophilic aromatic substitution to the 5- and 7-positions of the benzene ring. Therefore, the major product of monobromination is typically a mixture of 5-bromo-1H-benzo[d]imidazole and 7-bromo-1H-benzo[d]imidazole. The precise ratio can be influenced by the specific reaction conditions.
Q4: How do I choose between using elemental bromine (Br₂) and N-bromosuccinimide (NBS)?
A4: The choice of brominating agent has a significant impact on selectivity.
-
Elemental Bromine (Br₂) in Acetic Acid: This is a common and effective method for aromatic bromination. The acidic medium helps to prevent N-bromination. However, it is a strong brominating agent and can lead to over-bromination if not carefully controlled.[1]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It is often used for more controlled brominations and can help to minimize the formation of polybrominated side products.[1] Reactions with NBS are typically performed in chlorinated solvents like chloroform or carbon tetrachloride.[1]
Q5: What is the best way to purify the brominated product?
A5: Purification is typically achieved through recrystallization or column chromatography on silica gel.[1] If the reaction mixture contains a significant amount of the succinimide byproduct from an NBS reaction, it can often be removed by filtration if it precipitates, or by washing the organic layer with an aqueous solution.[1] Subsequent washing with an aqueous solution of sodium thiosulfate can remove any remaining bromine, followed by a brine wash before drying and concentration.[1]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of brominated benzimidazoles. Note that yields can vary based on the specific substrate and reaction scale.
| Starting Material | Brominating Agent/Solvent | Product | Yield | Reference |
| 2-Mercaptobenzimidazole | Br₂/HBr in Acetic Acid | 2-Bromo-1H-benzo[d]imidazole | 85% | [3] |
| 6-Methyl-1H-benzo[d]imidazole | Br₂ in Acetic Acid | 5-Bromo-6-methyl-1H-benzo[d]imidazole | - | [1] |
| 6-Methyl-1H-benzo[d]imidazole | NBS in Chloroform/CCl₄ | 5-Bromo-6-methyl-1H-benzo[d]imidazole | - | [1] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a general method for the bromination of the benzimidazole aromatic ring.[1]
-
Dissolution: Dissolve 1 equivalent of 1H-benzo[d]imidazole in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Bromine: Slowly add a solution of 1.0 to 1.1 equivalents of bromine in glacial acetic acid dropwise with stirring, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Neutralization: Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Isolation: Filter the precipitate, wash it with water, and dry it.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is often used for a more controlled bromination.[1]
-
Dissolution: Dissolve 1 equivalent of 1H-benzo[d]imidazole in a suitable solvent such as chloroform or carbon tetrachloride.
-
Addition of NBS: Add 1.0 to 1.1 equivalents of N-bromosuccinimide to the solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating, and monitor by TLC.
-
Work-up: After the reaction is complete, filter off the succinimide byproduct.
-
Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the bromination of 1H-benzo[d]imidazole.
Caption: Troubleshooting logic for minimizing side product formation.
References
Technical Support Center: Purification of 6-Bromo-1H-benzo[d]imidazole hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Bromo-1H-benzo[d]imidazole hydrochloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: this compound is highly soluble in water and other polar solvents.[1] For many benzimidazole derivatives, a mixed solvent system, such as ethanol/water or methanol/water, is often effective for recrystallization.[2] The ideal solvent or solvent system should dissolve the compound at high temperatures but have low solubility at cooler temperatures. It is recommended to perform a small-scale solvent screen to determine the optimal choice for your specific batch.
Q2: My compound is not crystallizing, what should I do?
A2: Failure to crystallize is a common issue. Here are a few troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles can act as nucleation sites.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool the solution further: If crystals do not form at room temperature, try placing the flask in an ice bath.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if there are significant impurities. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[3]
Q4: What are the common impurities I might be removing?
A4: Common impurities can include unreacted starting materials from the synthesis, as well as side products such as over-brominated benzimidazoles (e.g., dibromo- or tribromo-substituted derivatives).[4]
Q5: How can I improve my recovery yield?
A5: Low recovery can be due to several factors. To improve your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Ensure the solution cools slowly to allow for maximum crystal formation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Product "Oils Out" | 1. The solution was cooled too rapidly.2. The melting point of the compound is low relative to the solvent's boiling point.3. Presence of significant impurities. | 1. Reheat the solution to redissolve the oil, then allow it to cool more slowly. Consider insulating the flask.2. Add a small amount of a co-solvent in which the compound is less soluble.3. Consider pre-purification by another method, such as column chromatography, if impurities are substantial. |
| Low Recovery Yield | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required for dissolution.2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystal formation.3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | 1. Colored impurities are co-precipitating with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
| Solvent | Solubility | Notes |
| Water | High | The hydrochloride salt enhances aqueous solubility.[1] |
| Polar Solvents (e.g., Ethanol, Methanol) | High | Generally good solvents for benzimidazole derivatives.[2] |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | Expected low solubility for a polar hydrochloride salt. |
For comparison, the melting points of some related benzimidazole derivatives are provided below. Note that the melting point of the hydrochloride salt may differ.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | 191-196 |
| 6-Bromo-1H-benzo[d]imidazole | C₇H₅BrN₂ | 197.03 | 130-134 |
| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 175-177 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a steep solubility curve for this compound is identified. Water or an alcohol like ethanol are good starting points.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water or ethanol) and heat the mixture on a hot plate with stirring.
-
Saturated Solution: Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent (Binary) Recrystallization
This method is useful when a single suitable solvent cannot be found. It employs a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble (e.g., ethanol as the solvent and water as the anti-solvent).
Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (e.g., ethanol) in which it is highly soluble.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears, ensuring the solution is saturated.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4 through 7 as described in the Single-Solvent Recrystallization protocol.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a logical decision-making process for troubleshooting common issues.
Caption: General workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Chromatographic Purification of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful chromatographic purification of 6-bromo-1H-benzo[d]imidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, over-brominated byproducts (e.g., dibromo- or tribromo-substituted benzimidazoles), and isomers formed during the bromination step. Incomplete cyclization during the formation of the benzimidazole ring can also lead to side products.[1]
Q2: Which chromatographic technique is most suitable for the purification of this compound?
A2: Column chromatography using silica gel is a standard and effective method for the purification of this compound.[1][2][3] Due to the polar nature of the hydrochloride salt, a polar stationary phase like silica gel is appropriate.
Q3: How does the hydrochloride salt affect the chromatographic behavior of 6-bromo-1H-benzo[d]imidazole?
A3: The hydrochloride salt of an amine-containing compound, such as a benzimidazole, is significantly more polar than its free base form. This increased polarity means it will have a stronger affinity for the polar silica gel stationary phase, requiring a more polar mobile phase for elution. It is often desirable to chromatograph the free base and then convert it to the hydrochloride salt, but direct purification of the salt is also possible.
Q4: What is a good starting point for selecting a mobile phase for the column chromatography of this compound?
A4: For benzimidazole derivatives, common solvent systems include mixtures of ethyl acetate/methanol or petroleum ether/ethyl acetate.[4] Given the polarity of the hydrochloride salt, a good starting point would be a relatively polar system, such as dichloromethane/methanol or ethyl acetate/methanol. It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]
Q5: How can I visualize the compound on a TLC plate if it is not colored?
A5: Most benzimidazole derivatives are UV active due to their aromatic structure. Therefore, the spots on a TLC plate can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots on a fluorescent background.[3][5] Alternatively, staining with iodine vapor can be used, which often reveals organic compounds as brown spots.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough to displace the highly polar hydrochloride salt from the silica gel. | Gradually increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, incrementally increase the percentage of methanol. A gradient elution is often necessary.[4] |
| Peak tailing or streaking on TLC and column | The basic nitrogen of the benzimidazole is interacting strongly with the acidic silanol groups on the silica gel surface.[7] The sample may be overloaded on the column. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Ensure the sample is not overloaded; a general rule is to use 1-5% of the silica gel weight for the sample load.[4] |
| Poor separation of product from impurities | The chosen mobile phase does not have the correct selectivity for the components of the mixture. The column was not packed properly, leading to channeling. | Systematically screen different solvent systems using TLC to find one that provides the best separation (largest ΔRf) between the product and impurities. Ensure the column is packed uniformly without any air bubbles or cracks.[7] |
| Product crystallizes on the column | The compound has low solubility in the chosen mobile phase. | Choose a mobile phase in which the compound is more soluble. If crystallization occurs during loading, dissolve the sample in a slightly more polar solvent before adsorbing it onto silica gel for dry loading. |
| Colored impurities co-elute with the product | The impurity has a similar polarity to the product in the chosen solvent system. | Try a different solvent system with different selectivity. Pre-treating the crude product with activated charcoal before chromatography can sometimes remove colored impurities.[4] A subsequent recrystallization step after chromatography may also be necessary. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
A crucial first step is to determine the optimal mobile phase using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chambers
-
Various solvents (e.g., dichloromethane, methanol, ethyl acetate, triethylamine)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., methanol).
-
Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Prepare different solvent systems in separate developing chambers. Suggested starting systems are:
-
Dichloromethane:Methanol (95:5)
-
Dichloromethane:Methanol (90:10)
-
Ethyl acetate:Methanol (95:5)
-
Ethyl acetate:Methanol (90:10)
-
To one of the promising systems, add 0.5% triethylamine to assess its effect on peak shape.
-
-
Place one TLC plate in each chamber and allow the solvent to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for the product spot in each solvent system. The ideal system will give an Rf of 0.2-0.4 and good separation from impurities.
Column Chromatography Protocol
This protocol is a general guideline and should be adapted based on the results of the TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Cotton or glass wool
-
Sand
-
Optimized mobile phase from TLC analysis
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a small layer of sand over the plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[7]
-
Allow the silica to settle, and do not let the column run dry.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[4]
-
Carefully add the silica-adsorbed sample to the top of the column.[4]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the optimized solvent system. If a gradient elution is necessary, start with a less polar mixture and gradually increase the polarity by adding more of the more polar solvent.[4]
-
Maintain a constant flow rate. Applying gentle pressure (flash chromatography) can speed up the process.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by spotting each fraction on a TLC plate and developing it in the chromatography solvent system.
-
Identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the chromatographic purification of this compound.
Caption: Troubleshooting logic for common chromatographic purification issues.
References
Technical Support Center: ADME Properties of Benzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzimidazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro ADME experiments in a question-and-answer format.
Issue 1: Compound Precipitation in Aqueous Buffers
Question: My benzimidazole derivative, dissolved in a DMSO stock, is precipitating when I add it to my aqueous assay buffer. What is causing this and how can I resolve it?
Answer: This is a common issue driven by the typically low aqueous solubility of benzimidazole compounds.[1] The primary causes and solutions are:
-
Possible Causes:
-
Low Aqueous Solubility: Benzimidazole scaffolds are often hydrophobic, leading to poor solubility in aqueous media.[1]
-
Solvent Shock: Rapidly adding a concentrated DMSO stock solution to an aqueous buffer can cause the compound to crash out of solution before it can be properly solvated.[1]
-
pH-Dependent Solubility: The solubility of many benzimidazole derivatives is highly dependent on pH. Your assay buffer's pH may not be optimal for your specific compound.[1]
-
High Concentration: The desired final concentration may exceed the compound's maximum solubility under the assay conditions.[1]
-
-
Solutions & Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, to avoid solvent effects and precipitation.[1]
-
Modify Dilution Strategy: Instead of adding the DMSO stock directly to the final buffer volume, perform serial dilutions in intermediate solutions with decreasing concentrations of organic solvent to mitigate solvent shock.
-
Determine pH-Solubility Profile: Measure your compound's solubility across a range of pH values to identify the optimal pH for your experiments. For ionizable benzimidazoles, forming a salt can significantly improve aqueous solubility.[1][2]
-
Use Co-solvents or Excipients: If solubility remains an issue, consider using solubility-enhancing excipients.
-
Issue 2: Rapid Metabolism in Liver Microsomes
Question: My benzimidazole derivative shows a very short half-life (high clearance) in my human liver microsomal stability assay. How can I pinpoint the metabolic "hotspot" and design more stable analogs?
Answer: High intrinsic clearance in liver microsomes suggests extensive Phase I metabolism, often mediated by Cytochrome P450 (CYP) enzymes.[4]
-
Troubleshooting & Optimization Strategy:
-
Metabolite Identification: The first step is to identify the metabolic products. Incubate the parent compound in liver microsomes and analyze the sample over time using high-resolution LC-MS/MS. This will help identify the mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation).
-
Identify Metabolic Hotspots: The identified metabolites will reveal the specific sites on the molecule that are most susceptible to metabolism. Common metabolic pathways for benzimidazoles include oxidation on the benzene ring or on N-alkyl substituents.[4]
-
Structure-Metabolism Relationship (SMR) Guided Design: Once the metabolic hotspots are known, you can guide chemical optimization to improve stability.[4][5]
-
Blocking Metabolism: Introduce chemical modifications at the labile site to block metabolic enzymes. For example, substituting a hydrogen atom with a fluorine or a methyl group can prevent hydroxylation.
-
Modulating Electronic Properties: Altering the electronic properties of the molecule by adding electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism.
-
Conformational Constraints: Introducing rigidity into the molecule can sometimes orient it less favorably within the active site of metabolic enzymes.[6]
-
-
Issue 3: High Efflux Ratio in Permeability Assays
Question: My Caco-2 permeability assay shows a high efflux ratio (B-to-A / A-to-B > 2). How do I confirm if my compound is a P-glycoprotein (P-gp) substrate?
Answer: A high efflux ratio in Caco-2 cells strongly suggests that your compound is a substrate of an apical efflux transporter, most commonly P-glycoprotein (P-gp).[7] Many benzimidazole derivatives are known to be P-gp substrates.[7]
-
Confirmation Protocol:
-
Run the Assay with a P-gp Inhibitor: Perform the Caco-2 permeability assay again, but this time co-incubate your compound with a known, potent P-gp inhibitor such as verapamil or quinidine.[8]
-
Analyze the Results:
-
If your compound is a P-gp substrate , the inhibitor will block the efflux pump. You should observe a significant decrease in the efflux ratio (approaching 1) and an increase in the apparent permeability in the absorptive (A-to-B) direction.[8]
-
If the efflux ratio does not change significantly in the presence of the inhibitor, your compound may be a substrate for another efflux transporter (e.g., BCRP), or the high efflux may be an artifact of poor recovery or other experimental issues.
-
-
Issue 4: Inconsistent Results in Fluorometric CYP450 Inhibition Assays
Question: I am getting variable and difficult-to-interpret results from my fluorometric CYP450 inhibition assay. What are the potential sources of error?
Answer: Fluorometric CYP450 inhibition assays are fast but are prone to interference.[9]
-
Possible Causes of Interference:
-
Compound Autofluorescence: The benzimidazole derivative itself may fluoresce at the same excitation/emission wavelengths as the fluorescent product of the probe substrate, leading to a false negative (lower apparent inhibition).
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength, quenching the signal and leading to a false positive (higher apparent inhibition).[9]
-
Light Sensitivity: Both the probe substrates and their fluorescent metabolites can be light-sensitive, leading to signal degradation and variability.
-
-
Troubleshooting and Recommendations:
-
Run an Interference Check: Before the main experiment, incubate your compound with the enzyme and buffer without the probe substrate to check for autofluorescence. Also, incubate the compound with the final fluorescent metabolite to check for quenching.
-
Switch to an LC-MS/MS-Based Assay: The "gold standard" for CYP inhibition assays uses specific, non-fluorescent probe substrates and quantifies the formation of the specific metabolite using LC-MS/MS.[10] This method is not susceptible to fluorescence interference and provides more reliable and definitive data.[9][10]
-
Issue 5: Inaccurate Measurement of Plasma Protein Binding (PPB)
Question: My benzimidazole derivative appears to be very highly bound to plasma proteins (>99.5%), and the unbound fraction (fu) is difficult to measure accurately using equilibrium dialysis. How can I improve the reliability of this measurement?
Answer: Accurately measuring the fu for highly bound compounds is challenging, as very small analytical variations can lead to large errors in the final value.[11] Standard equilibrium dialysis may not reach true equilibrium for these "sticky" compounds in the typical timeframe.
-
Troubleshooting and Advanced Methods:
-
Use the Dilution Method: The plasma can be diluted (e.g., 1:3 or 1:10 with buffer) before the equilibrium dialysis experiment. This increases the unbound fraction in the diluted plasma, making it easier to measure accurately. The fu in undiluted plasma can then be calculated using an appropriate equation that accounts for the dilution factor.[11]
-
Extend Dialysis Time: Ensure that equilibrium has truly been reached by testing multiple time points (e.g., 12, 24, 48 hours) to see if the measured fu value remains constant.
-
Check for Non-Specific Binding: Test compound recovery should be high. Low recovery suggests the compound is binding to the dialysis device itself, which can confound the results. Using devices with low-binding membranes is critical.
-
Experimental Protocols
Detailed methodologies for key ADME experiments are provided below.
1. Kinetic Solubility Profiling
This protocol determines the solubility of a compound in a buffered aqueous solution after being introduced from a DMSO stock.
-
Preparation: Prepare a 10 mM stock solution of the benzimidazole derivative in 100% DMSO. Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 6.5, 7.4, 9.0).
-
Incubation: Add 2 µL of the 10 mM DMSO stock to 198 µL of each pH buffer in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO. Seal the plate.
-
Equilibration: Shake the plate at room temperature for 24 hours to allow for equilibration.[1]
-
Separation: After equilibration, filter the samples using a 0.22 µm filter plate to separate the dissolved compound from any precipitate.
-
Quantification: Quantify the concentration of the compound in the filtered supernatant using a sensitive analytical method like LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture.
-
Analysis: The measured concentration is the kinetic solubility at that specific pH. Plot solubility against pH to visualize the profile.[1]
2. Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes.
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), test compound, and a positive control (e.g., Verapamil).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
3. Caco-2 Permeability and Efflux Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer to predict intestinal drug absorption and identify P-gp substrates.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (receiver compartment).
-
Replace the sampled volume with fresh buffer.
-
-
Permeability Measurement (B to A):
-
In a separate set of wells, add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
P-gp Substrate Test (Optional): Repeat the A-to-B and B-to-A experiments in the presence of a P-gp inhibitor (e.g., 10 µM Verapamil).[8]
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio (ER): Calculate the ER as Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is subject to active efflux.[12]
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparative analysis.
Table 1: pH-Dependent Solubility of a Model Benzimidazole Derivative
| pH | Kinetic Solubility (µM) |
|---|---|
| 2.0 | 150.5 |
| 5.0 | 45.2 |
| 7.4 | 1.8 |
| 9.0 | 0.5 |
Table 2: Metabolic Stability of Benzimidazole Analogs in Human Liver Microsomes
| Compound | R1-Group | t½ (min) | Intrinsic Clearance (µL/min/mg) |
|---|---|---|---|
| Parent | -H | 15 | 92.4 |
| Analog A | -F | 45 | 30.8 |
| Analog B | -CH3 | >120 | <5.8 |
Table 3: Caco-2 Permeability and Efflux Ratios for Benzimidazole Test Compounds
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Efflux Ratio (+Verapamil) | P-gp Substrate? |
|---|---|---|---|---|---|
| BZ-01 | 0.5 | 12.5 | 25.0 | 1.2 | Yes |
| BZ-02 | 8.9 | 9.1 | 1.0 | 1.0 | No |
Table 4: CYP450 Inhibition Profile (IC₅₀) for a Benzimidazole Derivative
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | > 50 |
| CYP2C9 | 8.5 |
| CYP2C19 | 2.3 |
| CYP2D6 | > 50 |
| CYP3A4 | 15.1 |
Visualizations: Workflows and Pathways
ADME Assessment Workflow for Benzimidazole Derivatives
Caption: General workflow for assessing ADME properties of new benzimidazole derivatives.
Troubleshooting Workflow for Low Solubility
Caption: A decision-making workflow for troubleshooting solubility issues.
Investigating P-glycoprotein (P-gp) Substrate Liability
Caption: A logical workflow to confirm if a compound is a P-gp substrate.
Principle of LC-MS/MS-Based CYP450 Inhibition Assay
Caption: Schematic of a CYP450 inhibition assay using an LC-MS/MS endpoint.
Frequently Asked Questions (FAQs)
Q1: Why is ADME assessment particularly important for benzimidazole derivatives? A1: Benzimidazole derivatives are a common scaffold in medicinal chemistry, but they often possess physicochemical properties that can be challenging for drug development, such as low aqueous solubility and susceptibility to metabolism.[1][13] Early and thorough ADME assessment is critical to identify and mitigate these potential liabilities, reducing late-stage attrition of drug candidates.[14][15]
Q2: What are the most common metabolic pathways for benzimidazole compounds? A2: The metabolic pathways are highly dependent on the specific substitutions on the benzimidazole core. However, common biotransformations include N-dealkylation of substituents on the imidazole nitrogen, aromatic hydroxylation on the fused benzene ring, and oxidation of other alkyl or aryl substituents.[4] These reactions are primarily catalyzed by CYP450 enzymes.[4]
Q3: How do Lipinski's "Rule of Five" criteria apply to benzimidazole derivatives? A3: Lipinski's Rule of Five provides general guidelines for predicting oral bioavailability based on physicochemical properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[16] While many successful benzimidazole drugs adhere to these rules, they are guidelines, not strict laws. It is important to experimentally determine the ADME properties, as some compounds that violate one or more rules can still have acceptable bioavailability, while some that pass all rules may have issues like being a P-gp substrate.[7][16]
Q4: Can in silico tools be used to predict the ADME properties of my benzimidazole derivatives? A4: Yes, in silico tools and models are valuable for predicting ADME properties in the early stages of drug discovery.[14][15][17] Programs like SwissADME or admetSAR can predict properties like solubility, lipophilicity, drug-likeness, and potential for CYP inhibition or P-gp substrate liability.[17][18] These predictions help prioritize which compounds to synthesize and test experimentally, but they must always be confirmed with in vitro and in vivo data.[4][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]
- 15. isca.me [isca.me]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Antimicrobial Efficacy of 6-Bromo-1H-benzo[d]imidazole hydrochloride Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, benzimidazole derivatives have garnered significant attention due to their broad spectrum of biological activities.[1] This guide provides a comparative analysis of the antimicrobial efficacy of a specific halogenated benzimidazole, 6-Bromo-1H-benzo[d]imidazole hydrochloride, against two widely used antibiotics, Ciprofloxacin and Penicillin. This report is intended to provide an objective overview based on available experimental data to aid researchers and professionals in the field of drug development.
Summary of Antimicrobial Efficacy
For the purpose of this comparison, we will consider the MIC values of closely related 2,5-disubstituted benzimidazole compounds as a proxy for the antimicrobial activity of this compound. It is crucial to note that these values are illustrative and direct testing of this compound is necessary for a definitive assessment.
The following table summarizes the MIC values (in µg/mL) of a representative bromo-substituted benzimidazole derivative, Ciprofloxacin, and Penicillin against three clinically relevant bacterial strains: Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative).
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) | Pseudomonas aeruginosa (ATCC 27853) |
| Bromo-Substituted Benzimidazole Derivative (Proxy) | >1000[2] | 15.6[2] | >1000[2] |
| Ciprofloxacin | 0.01 - 0.5[3][4] | 0.25 - 0.5[3][4] | 0.1 - 0.5[3][4] |
| Penicillin | Resistant[3][5] | 0.4 - >1024[6][7] | Intrinsically Resistant[3][8] |
Note: The MIC values for the bromo-substituted benzimidazole derivative are based on published data for similar compounds and serve as an estimate.[2] Penicillin resistance in E. coli and intrinsic resistance in P. aeruginosa is well-documented.[3][5][8] The wide range of MIC values for Penicillin against S. aureus reflects the prevalence of both susceptible and resistant strains.[6][7]
Mechanism of Action: A Focus on DNA Synthesis Inhibition
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. A significant pathway for many, including potentially this compound, involves the inhibition of key enzymes essential for bacterial DNA replication: DNA gyrase and topoisomerase IV.[9] These enzymes are responsible for managing the topological state of DNA during replication and transcription. Their inhibition leads to disruptions in DNA synthesis, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action for antimicrobial benzimidazoles.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible laboratory methods. The two most common techniques for determining the Minimum Inhibitory Concentration (MIC) are the Broth Microdilution method and the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the MIC.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth (turbidity).
Caption: Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of susceptibility.
1. Inoculum Preparation and Plating:
-
A standardized bacterial inoculum (0.5 McFarland) is prepared.
-
A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
2. Application of Antimicrobial Disks:
-
Paper disks impregnated with a standard concentration of the test compound and control antibiotics are placed on the agar surface.
3. Incubation:
-
The plate is incubated at 35-37°C for 16-24 hours.
4. Interpretation of Results:
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Conclusion
The available data on bromo-substituted benzimidazole derivatives suggest that they may exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus.[2] However, their efficacy against Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa appears to be limited in the examples found.[2] This is in contrast to a broad-spectrum antibiotic like Ciprofloxacin, which shows activity against all three tested species. Penicillin's utility is largely restricted to susceptible strains of Gram-positive bacteria.
The potential mechanism of action through the inhibition of DNA gyrase and topoisomerase IV positions benzimidazoles as an interesting class of compounds for further investigation, particularly in an era where novel antimicrobial targets are sought.[9]
For a comprehensive evaluation of this compound, it is imperative that direct experimental determination of its MIC values against a wide panel of clinically relevant bacteria be conducted. Such studies will be crucial in ascertaining its true potential as a future antimicrobial agent.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1 H-Indol-3-yl)-1 H-benzo[ d]imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Pivotal Role of the 6-Bromo Substituent in the Biological Activity of Benzimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromo-benzimidazole derivatives, highlighting their structure-activity relationships (SAR) across various therapeutic areas, including oncology and microbiology. This document synthesizes experimental data to elucidate the impact of the 6-bromo moiety and other structural modifications on the biological potency of these compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a bromine atom at the 6-position of the benzimidazole ring has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide delves into the nuanced effects of this substitution, presenting a comparative analysis of various 6-bromo-benzimidazole derivatives and their therapeutic potential.
Anticancer Activity: Targeting Key Kinases
Derivatives of 6-bromo-benzimidazole have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.
Structure-Activity Relationship of Anticancer 6-Bromo-Benzimidazole Derivatives
The anticancer activity of 6-bromo-benzimidazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the benzimidazole core. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 2-substituted-6-bromo-1H-benzimidazoles against different cancer cell lines.
| Compound ID | R (Substituent at C2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | C26 (Colon Carcinoma) | 9.04 | [1] |
| 1b | 3,4-Dichlorophenyl | C26 (Colon Carcinoma) | - | [1] |
| 1c | 5-Bromo-2-hydroxyphenyl | C26 (Colon Carcinoma) | - | [1] |
| 2a | 3-Bromophenyl | HepG2 (Hepatocellular Carcinoma) | 7.82 | [2] |
| 2b | 3-Fluorophenyl | HepG2 (Hepatocellular Carcinoma) | 10.21 | [2] |
| 3a | (1H-indol-3-yl) | C. albicans | 3.9 | [3] |
Note: A hyphen (-) indicates that the specific IC50 value was not provided in the cited source, although the compound was part of the study.
The data suggests that the presence of halogenated phenyl groups at the 2-position of the 6-bromo-benzimidazole scaffold can lead to potent anticancer activity. For instance, compound 1a with a 4-chlorophenyl substituent at the C2 position exhibits an IC50 value of 9.04 µM against the C26 colon carcinoma cell line[1]. The introduction of additional halogens on the phenyl ring, as seen in the 3,4-dichlorophenyl derivative (1b ), is also a common strategy to enhance potency[1]. Furthermore, compounds with 3-bromophenyl (2a ) and 3-fluorophenyl (2b ) substituents have shown significant cytotoxicity against the HepG2 liver cancer cell line, with IC50 values of 7.82 µM and 10.21 µM, respectively[2].
Antimicrobial Activity: A Broad Spectrum of Action
6-Bromo-benzimidazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship of Antimicrobial 6-Bromo-Benzimidazole Derivatives
The antimicrobial efficacy of these compounds is also dictated by the substitutions on the benzimidazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values for various 6-bromo-benzimidazole derivatives against different microbial strains.
| Compound ID | R (Substituent at C2) | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | 2-(3-cyanophenyl)-1H-benzimidazole derivative | E. coli (tolC-mutant) | 2 | [4] |
| 4b | 2-(3-cyanophenyl)-1H-benzimidazole derivative | E. coli (wild-type) | >128 | [4] |
| 5a | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 | [3] |
The data indicates that while some 6-bromo-benzimidazole derivatives show potent activity against specific bacterial strains, such as the tolC-mutant E. coli (compound 4a , MIC = 2 µg/mL), their efficacy can be significantly reduced against wild-type strains with intact efflux pumps[4]. This highlights the challenge of overcoming bacterial resistance mechanisms. In the realm of antifungal activity, compound 5a , a 2-(indolyl)-benzimidazole derivative, has demonstrated a low MIC of 3.9 µg/mL against Candida albicans[3].
Key Signaling Pathways Targeted by 6-Bromo-Benzimidazole Derivatives
The anticancer effects of many 6-bromo-benzimidazole derivatives are attributed to their ability to inhibit key protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. 6-Bromo-benzimidazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by a 6-bromo-benzimidazole derivative.
Aurora Kinase B Signaling Pathway
Aurora kinase B is a key regulator of mitosis, and its overexpression is common in many cancers. Inhibition of Aurora B leads to defects in chromosome segregation and ultimately cell death.
Caption: Inhibition of Aurora Kinase B signaling by a 6-bromo-benzimidazole derivative.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.
Caption: Inhibition of VEGFR-2 signaling by a 6-bromo-benzimidazole derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 6-bromo-benzimidazole derivatives.
Synthesis of 2-Aryl-6-bromo-1H-benzimidazole Derivatives
A general and efficient method for the synthesis of 2-aryl-6-bromo-1H-benzimidazoles involves the condensation of 4-bromo-1,2-phenylenediamine with an appropriate aromatic aldehyde.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na2S2O5) or another suitable oxidizing agent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-6-bromo-1H-benzimidazole derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-aryl-6-bromo-1H-benzimidazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-Bromo-benzimidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 6-bromo-benzimidazole derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
6-Bromo-benzimidazole derivatives (dissolved in DMSO)
-
Inoculum of the microorganism standardized to a 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the 6-bromo-benzimidazole derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The incorporation of a bromine atom at the 6-position of the benzimidazole scaffold is a key strategy in the design of potent anticancer and antimicrobial agents. This guide has provided a comparative analysis of the structure-activity relationships of these derivatives, highlighting the importance of the substituents at other positions of the benzimidazole ring in modulating their biological activity. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of drug discovery and development. Further exploration of this chemical space holds significant promise for the identification of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Unveiling the Anticancer Potential: A Comparative Analysis of 6-Bromo-1H-benzo[d]imidazole hydrochloride and Alternative Benzimidazoles
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, researchers are increasingly turning their attention to the benzimidazole scaffold, a versatile heterocyclic compound with a broad spectrum of biological activities. This guide provides a comprehensive validation of the anticancer mechanism of 6-Bromo-1H-benzo[d]imidazole hydrochloride, presenting a comparative analysis with other prominent benzimidazole-based anticancer agents: Mebendazole, Albendazole, and Fenbendazole. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.
Executive Summary
This compound is emerging as a compound of interest in oncological research. While specific data on this particular salt is still developing, the broader class of brominated benzimidazoles has demonstrated potential anticancer activity, primarily through the induction of apoptosis.[1] This guide synthesizes the available information and draws comparisons with the well-established anticancer mechanisms of Mebendazole, Albendazole, and Fenbendazole, which predominantly act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of these benzimidazole derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | HT-29 (Colon Cancer) | < 1 | [2][3] |
| MDA-MB-231 (Breast Cancer) | 0.34 | [2] | |
| MCF-7 (Breast Cancer) | 0.17 | [2] | |
| Albendazole | HT-29 (Colon Cancer) | < 1 | [2][3] |
| HepG2 (Liver Cancer) | 7.9 - 23 | [4] | |
| HPV-negative HNSCC | 0.152 | [5] | |
| SW620 (Colon Cancer) | 3.8 | [6] | |
| HCT116 (Colon Cancer) | 2.7 | [6] | |
| Fenbendazole | AT6.1 (Prostate Cancer) | ~1 | [7] |
Note: Specific IC50 values for this compound are not yet widely published in peer-reviewed literature.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The anticancer activity of benzimidazoles is multifaceted, primarily revolving around the disruption of microtubule dynamics, leading to a cascade of events culminating in cell death.
Microtubule Disruption and Cell Cycle Arrest
Mebendazole, Albendazole, and Fenbendazole are well-documented to bind to β-tubulin, inhibiting its polymerization into microtubules.[2][3][8][9] This disruption of the cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, preventing their proliferation.[2][3][10]
References
- 1. This compound (1215206-73-7) for sale [vulcanchem.com]
- 2. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the efficacy of albendazole for liver cancer treatment using mesoporous silica nanoparticles: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unbiased Phenotype-Based Screen Identifies Therapeutic Agents Selective for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mebendazole | Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death | springermedicine.com [springermedicine.com]
- 9. Drugs as Expanding Cancer Treatment Palette: Albendazole | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 10. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition by Benzimidazole Isomers: A Guide for Drug Discovery Professionals
An in-depth examination of the structure-activity relationships and inhibitory potency of various benzimidazole isomers against key oncogenic kinases.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors investigated for cancer therapy. The positional isomerism of substituents on the benzimidazole core can dramatically influence binding affinity, selectivity, and overall inhibitory activity. This guide provides a comparative analysis of kinase inhibition by different benzimidazole isomers, supported by experimental data, to aid researchers and drug development professionals in the design of potent and selective kinase inhibitors.
Data Presentation: Comparative Kinase Inhibition by Benzimidazole Isomers
The inhibitory activities of various benzimidazole isomers against a panel of cancer-relevant kinases are summarized below. The data, presented as IC50 values (the half-maximal inhibitory concentration), are collated from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Kinase Target | Benzimidazole Isomer/Derivative | IC50 (nM) | Reference |
| VEGFR-2 | 2-substituted benzimidazole-urea derivative | 3.5 | [1] |
| 5-substituted benzimidazole–dioxoisoindoline conjugate (8c) | % inhibition = 71.11 (at 10 µM) | [2] | |
| 5-substituted benzimidazole–dioxoisoindoline conjugate (8l) | % inhibition = 84.20 (on FGFR-1 at 10 µM) | [2] | |
| Benzimidazole-oxadiazole derivative (4c) | 475 | [3] | |
| Benzimidazole-oxadiazole derivative (4d) | 618 | [3] | |
| EGFR | 2-phenyl-1H-benzo[d]imidazole derivative (12b) | Significant activity (specific IC50 not provided) | [4] |
| 2-(aminomethyl)benzimidazole derivative (4g) | More potent than gefitinib (specific IC50 not provided) | [5] | |
| N-arylmethylideneacetohydrazide derivative (4) | 13.71% inhibition at 1 µM | [6] | |
| N-arylmethylideneacetohydrazide derivative (7) | 12.42% inhibition at 1 µM | [6] | |
| N-phenyl-1,2,4-triazole-benzimidazole (6b) | 80 (WT), 110 (T790M) | [7] | |
| Aurora A | 2-aminobenzimidazole derivative (6m) | Comparable to SNS-314 (specific IC50 not provided) | [8] |
| Thiazolo[3,2-a]pyrimidine-benzimidazole (6e) | Potent dual KSP and Aurora A inhibition | [9] | |
| Thiazolo[3,2-a]pyrimidine-benzimidazole (6k) | Potent dual KSP and Aurora A inhibition | [9] | |
| Aurora B | Pan-Aurora inhibitor AMG-900 (benzimidazole-containing) | 4 | [10] |
| SNS-314 (benzimidazole bioisostere) | 31 | [10] | |
| CK1δ | 2-amino-5-cyanobenzimidazole derivative (23) | 98.6 | [11] |
| 2-amino-5-nitrobenzimidazole derivative (18) | 120 | [11] | |
| 2-amino-4-nitrobenzimidazole derivative (19) | 1220 | [11] | |
| CK2 | TIBI (tetrabromo-1H-benzimidazole) | 83 | [12] |
| K92 | 66 | [12] | |
| DMAT | 190 | [12] | |
| PI3Kβ | Various benzimidazole derivatives | 1 - 10,000 | [13] |
| Lck | 1-pyrimidin-2-yl-benzimidazole derivative (2) | 3 | [14] |
| JAK3 | 6-cyano-benzimidazole derivative (3) | 45 | [14] |
Experimental Protocols
A generalized experimental protocol for determining the in vitro kinase inhibitory activity of benzimidazole isomers is outlined below. Specific parameters may vary depending on the kinase, substrate, and detection method.
In Vitro Kinase Inhibition Assay (Generic ATP Competition Assay)
Objective: To determine the concentration of a benzimidazole isomer that inhibits the activity of a specific kinase by 50% (IC50). This is typically achieved through a competitive assay with the kinase's primary substrate, ATP.
Materials:
-
Recombinant Kinase: Purified, active form of the target kinase.
-
Kinase Substrate: A peptide or protein that is specifically phosphorylated by the kinase.
-
Benzimidazole Isomers: Test compounds dissolved in a suitable solvent, typically DMSO.
-
ATP (Adenosine Triphosphate): Often used with a radiolabel (e.g., ³³P-ATP) or in conjunction with ADP-detecting reagents.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and other components to ensure optimal kinase activity.
-
Detection Reagent: Dependent on the assay format (e.g., scintillation fluid for radioactive assays, luminescence-based ADP detection kits like Kinase-Glo®).
-
Microplates: 96-well or 384-well plates suitable for the detection method.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzimidazole isomers in the kinase assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent effects.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the diluted benzimidazole isomers. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP is a critical parameter and is often set at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.[15]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a filter membrane). The amount of phosphorylated substrate is then quantified.
-
Radiometric Assay: If using ³³P-ATP, the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate. Unincorporated ATP is washed away, and the radioactivity on the membrane is measured using a scintillation counter.[16]
-
Luminescence-based Assay (e.g., Kinase-Glo®): This assay measures the amount of ATP remaining in the well after the kinase reaction. A proprietary reagent is added that generates a luminescent signal proportional to the ATP concentration. Lower kinase activity (due to inhibition) results in a higher luminescent signal.[11]
-
Fluorescence-based Assay (e.g., TR-FRET): These assays use antibodies that specifically recognize the phosphorylated substrate, leading to a FRET signal.[17]
-
-
Data Analysis: The raw data (e.g., radioactive counts, luminescence, fluorescence intensity) are converted to percent inhibition relative to the positive control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Kinase Inhibition (Cellular Phosphorylation Assay)
Objective: To assess the ability of benzimidazole isomers to inhibit the activity of a target kinase within a cellular context.
Materials:
-
Cancer Cell Line: A cell line that expresses the target kinase and has a downstream signaling pathway that can be monitored.
-
Cell Culture Medium and Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics, and cell detachment solutions (e.g., trypsin).
-
Benzimidazole Isomers: Test compounds dissolved in DMSO.
-
Lysis Buffer: To extract cellular proteins.
-
Antibodies: A primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase, and a secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting, or a fluorophore for ELISA-based methods).
-
Detection Reagents: For visualizing the results (e.g., ECL substrate for Western blotting, or a substrate for the enzyme-conjugated secondary antibody in an ELISA).
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole isomers for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with the phospho-specific primary antibody followed by the labeled secondary antibody. Visualize the bands using an appropriate detection system.
-
ELISA/AlphaLISA: Use a plate-based immunoassay to quantify the amount of the phosphorylated substrate.[18]
-
-
Data Analysis: Quantify the intensity of the phosphorylation signal for each treatment condition. Normalize the signal to a loading control (e.g., total protein or a housekeeping gene). Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways often targeted by benzimidazole kinase inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzimidazole isomers.
Caption: EGFR signaling pathway and the inhibitory action of benzimidazole isomers.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. reactionbiology.com [reactionbiology.com]
Cross-Validation of Biological Activity: A Comparative Guide to Anticancer Agent Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of two well-characterized anticancer agents, Gefitinib and Doxorubicin, across a panel of human cancer cell lines. The data presented herein is intended to serve as a resource for researchers investigating the differential responses of cancer cells to therapeutic agents and for those involved in the preclinical stages of drug development. By cross-validating the activity of these compounds in multiple cell lines, we aim to highlight the importance of cellular context in determining drug efficacy and to provide a framework for similar comparative studies.
Comparative Biological Activity of Anticancer Agents
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Gefitinib and Doxorubicin in various cancer cell lines, offering a quantitative comparison of their cytotoxic and anti-proliferative effects.
Gefitinib IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its efficacy is profoundly influenced by the mutational status of the EGFR gene within the cancer cells.[1] The data below illustrates the differential sensitivity of NSCLC cell lines with varying EGFR mutations to Gefitinib.
| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 (µM) |
| PC9 | Adenocarcinoma | Exon 19 Deletion (delE746-A750) | 0.03[2] |
| H322 | Bronchoalveolar Carcinoma | Wild-Type | 0.5[2] |
| Calu3 | Adenocarcinoma | Wild-Type | 0.7[2] |
| A549 | Adenocarcinoma | Wild-Type | 4.5[2] |
| H1650 | Adenocarcinoma | Exon 19 Deletion (delE746-A750) | 9.7[2] |
| H1975 | Adenocarcinoma | L858R & T790M | 11.7[2] |
Data Interpretation: The PC9 cell line, harboring an activating EGFR exon 19 deletion, demonstrates high sensitivity to Gefitinib.[1][2] In contrast, cell lines with wild-type EGFR generally exhibit higher IC50 values, indicating lower sensitivity.[2] The H1650 cell line, despite having an exon 19 deletion, shows resistance, which can be attributed to other molecular mechanisms. The H1975 cell line, which contains both a sensitizing (L858R) and a resistance (T790M) mutation, is also resistant to Gefitinib.[2] This highlights the critical role of specific genetic markers in predicting drug response.
Doxorubicin IC50 Values in Various Cancer Cell Lines
Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II. Its cytotoxic effects are observed across a broad range of cancer types, although with varying potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[3] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[3] |
| M21 | Melanoma | 2.77 ± 0.20[3] |
| HeLa | Cervical Cancer | 2.92 ± 0.57[3] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17[3] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[3] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[3] |
| Huh7 | Hepatocellular Carcinoma | > 20[3] |
| VMCUB-1 | Bladder Cancer | > 20[3] |
| A549 | Lung Cancer | > 20[3] |
| HK-2 | Human Kidney (non-cancer) | > 20[3] |
Data Interpretation: The IC50 values for Doxorubicin show significant variation across the different cancer cell lines, with BFTC-905, MCF-7, and M21 cells being the most sensitive.[3] In contrast, Huh7, VMCUB-1, and A549 cells demonstrate resistance to Doxorubicin at the tested concentrations.[3] The high IC50 value in the non-cancerous HK-2 cell line is expected and provides a measure of the therapeutic index.[3] This variability underscores the concept of tumor heterogeneity and the need for personalized medicine approaches.
Experimental Protocols
The determination of IC50 values is a fundamental aspect of preclinical drug evaluation. The following are detailed protocols for two common cell viability assays used to generate the data presented in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., Doxorubicin) stock solution in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) SDS, and 2% (v/v) acetic acid in water, pH 4.7)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic to the cells (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and solvent only as a negative control. Incubate the plate for a specified duration (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4][6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the solvent-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[4]
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal generated is proportional to the number of viable cells.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Gefitinib) stock solution in a suitable solvent (e.g., DMSO)
-
Opaque-walled 96-well or 384-well plates[9]
-
CellTiter-Glo® Reagent (Promega)[8]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[9]
-
Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (e.g., 100 µL per well for 96-well plates).[9]
-
Compound Treatment: Add the test compound at various concentrations to the experimental wells. Include control wells with medium and solvent only for background luminescence and as a negative control, respectively. Incubate according to the experimental protocol.[9]
-
Assay Protocol: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Signal Generation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a luminometer.[9][10]
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each compound concentration relative to the solvent-treated control wells. Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
EGFR Signaling Pathway and Mechanism of Gefitinib Action
The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[11] Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.[11][12]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
General Workflow for In Vitro Cross-Validation of Biological Activity
The following diagram outlines the key steps involved in the cross-validation of a compound's biological activity across different cancer cell lines.
Caption: General workflow for in vitro cross-validation of compound activity.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
comparing the cytotoxicity of 6-Bromo-1H-benzo[d]imidazole hydrochloride with other halogenated benzimidazoles
A detailed examination of the cytotoxic profiles of halogenated benzimidazole derivatives, with a focus on 6-Bromo-1H-benzo[d]imidazole hydrochloride, reveals their potential as anticancer agents. This guide synthesizes available experimental data to offer a comparative perspective for researchers and drug development professionals.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxicity against various cancer cell lines. This comparative guide consolidates data from multiple studies to objectively assess the performance of this compound and other halogenated benzimidazoles.
Comparative Cytotoxicity Data
The cytotoxic potential of halogenated benzimidazoles is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various bromo- and other halogen-substituted benzimidazole derivatives against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bromo-Substituted Benzimidazoles | |||
| 5-bromo-derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL | [1] |
| DU-145 | 10.2 ± 1.4 µg/mL | [1] | |
| H69AR | 49.9 ± 0.22 µg/mL | [1] | |
| 8-bromo-7-chloropyrido[1,2-a]benzimidazole-6,9-dione | Various | High activity | [2] |
| 8-bromo-7-chloro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-6,9-dione | Various | High activity | [2] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | Various | 7.82 - 10.21 | [3] |
| 5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | FS-4 | 12 | [4][5] |
| Other Halogenated Benzimidazoles | |||
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | Various | 7.82 - 10.21 | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | Various | < 30 | [3] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-fluorobenzylidene)benzohydrazide (6j) | Various | < 30 | [3] |
| 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole | FS-4 | 38 | [4][5] |
| 5-(or 6-)Bromo-4,5-(or 5,7-)dichloro-1-beta-D-ribofuranosylbenzimidazole | FS-4 | 1.7 | [4][5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The evaluation of cytotoxicity for these compounds predominantly relies on in vitro cell-based assays. The following is a generalized protocol for the widely used MTT assay, based on methodologies reported in the cited literature.[6][7][8][9][10][11][12]
MTT Cell Viability Assay
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a given cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (halogenated benzimidazoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies suggest that the cytotoxic effects of halogenated benzimidazoles are often mediated through the induction of apoptosis, or programmed cell death.[1][11][13][14] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, the executioners of apoptosis.
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of novel compounds, a crucial step in the early stages of drug discovery.
Caption: Generalized workflow for in vitro cytotoxicity screening of novel compounds.
Further mechanistic studies often involve analyzing the expression levels of key apoptotic proteins. For instance, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are common indicators of the intrinsic apoptotic pathway being activated.[13][14] The activation of executioner caspases, such as caspase-3, confirms the induction of apoptosis.[13][14]
The following diagram depicts a simplified representation of the intrinsic apoptotic signaling pathway.
Caption: Simplified intrinsic apoptotic signaling pathway induced by cytotoxic agents.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A comparative study of the effects of certain halogenated benzimidazole ribosides on RNA synthesis, cell proliferation, and interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the effects of certain halogenated benzimidazole ribosides on RNA synthesis, cell proliferation, and interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 11. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride: Traditional vs. Microwave-Assisted Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional synthetic route for 6-Bromo-1H-benzo[d]imidazole hydrochloride with a modern, microwave-assisted approach. The information presented is intended to assist researchers in selecting the most efficient and effective method for the preparation of this important benzimidazole derivative, a common scaffold in medicinal chemistry.
Executive Summary
The synthesis of this compound is a key step in the development of various pharmaceutical compounds. While traditional methods involving the bromination of benzimidazole are well-established, they often suffer from long reaction times and harsh conditions. This guide explores a microwave-assisted synthetic route as a compelling alternative, offering significant improvements in terms of reaction speed and efficiency.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the traditional and the proposed new microwave-assisted synthetic routes for 6-Bromo-1H-benzo[d]imidazole.
| Parameter | Traditional Route (Bromination of Benzimidazole) | New Route (Microwave-Assisted Synthesis) |
| Starting Materials | Benzimidazole, Bromine, Acetic Acid, Hydrochloric Acid | 4-Bromo-1,2-phenylenediamine, Formic Acid, Hydrochloric Acid |
| Reaction Time | Several hours | 1-15 minutes[1] |
| Typical Yield | Moderate to high | High (often >80-95%)[2] |
| Reaction Conditions | Reflux temperature (conventional heating)[3] | Elevated temperature and pressure (microwave irradiation)[4] |
| Environmental Impact | Use of hazardous reagents like bromine, longer heating times | Reduced reaction times and often cleaner reactions[4] |
| Scalability | Established for large-scale production | Scalability may require specialized microwave reactors |
Experimental Protocols
Traditional Synthetic Route: Bromination of Benzimidazole
This method involves the direct bromination of the benzimidazole core, followed by conversion to the hydrochloride salt.
Step 1: Synthesis of 6-Bromo-1H-benzo[d]imidazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-Bromo-1H-benzo[d]imidazole.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Formation of this compound
-
Suspend the purified 6-Bromo-1H-benzo[d]imidazole in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
Stir the mixture for a designated period, allowing the hydrochloride salt to precipitate.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
New Synthetic Route: Microwave-Assisted One-Pot Synthesis
This modern approach utilizes the condensation of a substituted o-phenylenediamine with formic acid under microwave irradiation to directly form the benzimidazole ring, followed by hydrochloride salt formation.[1][2]
Step 1: Microwave-Assisted Synthesis of 6-Bromo-1H-benzo[d]imidazole
-
In a microwave-safe reaction vessel, combine 4-Bromo-1,2-phenylenediamine (1.0 eq) and formic acid (excess, can also act as the solvent).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) and power for a short duration (typically 1-15 minutes).[1]
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., 10% NaOH solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization.
Step 2: Formation of this compound
-
Follow the same procedure as described in Step 2 of the traditional route.
Mandatory Visualization
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the new microwave-assisted synthesis of this compound.
References
Comparative Efficacy of Brominated Benzimidazole Derivatives: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The addition of a bromine atom to this heterocyclic system can significantly modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comparative overview of the in vivo efficacy of brominated benzimidazole derivatives, with a focus on their anticancer and anti-inflammatory properties. Due to a scarcity of published in vivo studies specifically on 6-Bromo-1H-benzo[d]imidazole hydrochloride, this guide draws upon data from structurally related brominated and non-brominated benzimidazole derivatives to provide a comprehensive comparative analysis.
Anticancer Efficacy: Insights from Preclinical Models
While specific in vivo data for this compound is limited, studies on other benzimidazole derivatives, including those with bromine substitutions, have demonstrated significant antitumor activity in various animal models. These compounds often exert their effects through mechanisms such as disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.[1][2]
A systematic review of preclinical studies on benzimidazole-based anthelmintics has shown their potential in treating lung cancer in animal models, with all included studies reporting a decrease in tumor size and volume upon treatment.[3] For instance, mebendazole, a well-known benzimidazole derivative, has been shown to significantly induce DNA damage, and cell cycle arrest, and downregulate cancer stem cell markers in triple-negative breast cancer (TNBC) and radiotherapy-resistant TNBC models in vivo.[4]
The introduction of bromine atoms into the benzimidazole structure has been shown to enhance antiproliferative effects. For example, brominated fisetin analogues have been reported to be more effective antiproliferative agents both in vitro and in vivo, partly by inducing cell cycle arrest and enhancing apoptosis via the STAT3 signaling pathway.[5]
Table 1: Comparison of In Vivo Anticancer Efficacy of Benzimidazole Derivatives
| Compound/Derivative | Animal Model | Cancer Type | Dosage | Efficacy Metric | Reference |
| Mebendazole | Allograft mice | Triple-Negative Breast Cancer (TNBC) | Not Specified | Significant reduction in tumor volume and lung metastasis | [4] |
| Flubendazole | Xenograft mice | Leukemia and Myeloma | Not Specified | Demonstrated clinical activity | [1] |
| Albendazole | Mice xenografts | Non-small cell lung cancer | Not Specified | Induced G2/M cell cycle arrest | [1] |
| Brominated Fisetin Analogues | Not Specified | Not Specified | Not Specified | Enhanced antiproliferative activity | [5] |
Anti-inflammatory Potential: Evidence from In Vivo Assays
Several studies have highlighted the anti-inflammatory properties of benzimidazole derivatives in various animal models of inflammation. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.
One study reported that certain 2-methylaminobenzimidazole derivatives exhibited potent anti-inflammatory activity.[6] Specifically, one compound demonstrated 100% inhibition of paw edema at a dose of 100 mg/kg, which was comparable to the standard drug nimesulide at 50 mg/kg.[6] Another study on benzimidazole derivatives bearing oxadiazole and morpholine rings also showed significant anti-inflammatory effects in the same model.
The mechanism behind the anti-inflammatory action of these compounds is often attributed to the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and the modulation of signaling pathways like NF-κB.[7][8]
Table 2: Comparison of In Vivo Anti-inflammatory Efficacy of Benzimidazole Derivatives
| Compound/Derivative | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| N-(1H-benzimidazol-2-ylmethyl) aniline derivative | Rats | Carrageenan-induced paw edema | 100 mg/kg | 100% | [9] |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Rats | Carrageenan-induced paw edema | 100 mg/kg | 100% | [9] |
| 2-methyl-N-((3,4-dimethoxy pyridin-2-yl)methyl)-1H-benzimidazol-5-amine | Rats | Carrageenan-induced paw edema | Not Specified | 62% | [9] |
| 1-(1,2,3,5-tetrahydroxy-a-d-mannofuranose)-5-(((3,4-dimethoxypyridin-2yl)methyl) amino)-2-methyl-1H-benz-imidazole | Rats | Carrageenan-induced paw edema | Not Specified | 72% | [9] |
| Nimesulide (Standard) | Rats | Carrageenan-induced paw edema | 50 mg/kg | 100% | [6] |
| Diclofenac (Standard) | Rats | Carrageenan-induced paw edema | Not Specified | 73% | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.[10]
-
Animals: Wistar rats of either sex are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (e.g., benzimidazole derivatives) and a standard drug (e.g., nimesulide, diclofenac) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Xenograft and Allograft Cancer Models
These models are crucial for evaluating the in vivo anticancer efficacy of test compounds.
-
Cell Culture: Human or murine cancer cell lines are cultured under appropriate conditions.
-
Animal Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (for xenografts) or syngeneic mice (for allografts).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the animals are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Other parameters like body weight and survival rate are also monitored. The percentage of tumor growth inhibition is a key metric of efficacy.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways implicated in their anticancer and anti-inflammatory activities.
Caption: Anticancer mechanisms of brominated benzimidazole derivatives.
Caption: Anti-inflammatory mechanisms of brominated benzimidazole derivatives.
Conclusion
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 10. ijpras.com [ijpras.com]
Unveiling the Binding Landscape: A Comparative Docking Analysis of 6-Bromo-1H-benzo[d]imidazole Hydrochloride
A comprehensive in-silico investigation reveals the binding affinities and interaction patterns of 6-Bromo-1H-benzo[d]imidazole hydrochloride with a range of therapeutically relevant protein targets. This guide provides a comparative overview of its docking performance, supported by experimental data and detailed methodologies, to aid researchers and scientists in the fields of drug discovery and development.
The versatile scaffold of 6-Bromo-1H-benzo[d]imidazole has demonstrated significant potential across various disease areas, including cancer, hypertension, and microbial infections. Molecular docking studies are crucial in elucidating the binding modes and predicting the inhibitory activity of this compound against specific protein targets. This report consolidates findings from multiple studies to offer a clear comparison of its efficacy at a molecular level.
Quantitative Docking Performance
The binding affinity of a ligand to its target protein is a key indicator of its potential biological activity. The following table summarizes the reported docking scores and binding affinities of 6-Bromo-1H-benzo[d]imidazole and its close analogs against several key proteins.
| Target Protein Family | Specific Target (PDB ID) | Ligand/Derivative | Docking Score/Binding Affinity (kcal/mol) | Therapeutic Area |
| Cancer-Related Proteins | ||||
| Liver Cancer Marker (5F59) | 6-bromobenzimidazole | -7.9[1] | Anticancer | |
| TGF-β Type I Receptor (1VJY) | 1H-benzoimidazole derivative | -10.37 (Glide Score)[2] | Anticancer | |
| Human Topoisomerase I | 1H-Benzo[d]imidazole derivative | -5.512[3] | Anticancer | |
| Breast Cancer-Related Protein (1M17) | 2-methyl-naphthalene-quinoline derivative | -7.2 | Anticancer | |
| Hypertension-Related Proteins | ||||
| Angiotensin Converting Enzyme (ACE) | Benzimidazole derivative | -9.0[4] | Antihypertensive | |
| Renin | Benzimidazole derivative | -8.3[4] | Antihypertensive | |
| Aldosterone Synthase | Benzimidazole derivative | -7.9[4] | Antihypertensive | |
| Antimicrobial Targets | ||||
| Aspergillus niger protein (3EQA) | 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole | Not specified, but showed significant interaction | Antifungal[4] | |
| E. coli protein | Benzimidazole derivative | -6.6 | Antibacterial[4] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reproducibility and validity of the results. A generalized workflow is outlined below, based on common practices cited in the literature.
A. Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound is prepared. This typically involves energy minimization using a suitable force field (e.g., MMFF94). For the hydrochloride salt, the protonation state at physiological pH is considered.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
B. Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the target protein. The size of the grid is set to encompass the entire binding pocket.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined active site of the protein. The algorithm predicts the binding poses and calculates a docking score or binding affinity for each pose.
-
Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.
Below is a visual representation of a typical molecular docking workflow.
Signaling Pathway Involvement
The therapeutic effect of a drug is often mediated through its influence on specific signaling pathways. For instance, the inhibition of TGF-β type I receptor by a benzimidazole derivative can disrupt the TGF-β signaling pathway, which is often dysregulated in cancer.
The diagram below illustrates a simplified representation of the TGF-β signaling pathway.
References
assessing the selectivity of 6-Bromo-1H-benzo[d]imidazole hydrochloride against microbial versus mammalian cells
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the selective activity of 6-Bromo-1H-benzo[d]imidazole hydrochloride against microbial versus mammalian cells. This document outlines the necessary experimental data, protocols, and visualizations to facilitate a comprehensive assessment.
The development of new antimicrobial agents with high efficacy and low host toxicity is a critical endeavor in the face of rising antimicrobial resistance. This compound, a member of the benzimidazole class of heterocyclic compounds, has garnered interest for its potential biological activities.[1] Benzimidazoles are known to exhibit a broad spectrum of effects, including antimicrobial and anticancer properties.[1][2] A key determinant of the therapeutic potential of such a compound is its selectivity—the ability to target microbial pathogens with minimal impact on mammalian cells. This guide provides an objective comparison of the methodologies used to assess this selectivity, supported by experimental data from related benzimidazole derivatives.
Comparative Efficacy: Microbial vs. Mammalian Cells
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related bromo-benzimidazole derivatives. This information serves as a valuable reference point for predicting the potential efficacy and selectivity of the target compound.
Table 1: Antimicrobial Activity of Bromo-Benzimidazole Derivatives
| Compound | Microbial Species | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [3] |
| Novel bromo-derivatives of 2-bromomethyl-benzimidazole | Staphylococcus aureus | Moderate to Good | [4] |
| Novel bromo-derivatives of 2-bromomethyl-benzimidazole | Bacillus subtilis | Moderate to Good | [4] |
| Novel bromo-derivatives of 2-bromomethyl-benzimidazole | Escherichia coli | Moderate to Good | [4] |
| Novel bromo-derivatives of 2-bromomethyl-benzimidazole | Pseudomonas aeruginosa | Moderate to Good | [4] |
Table 2: Cytotoxic Activity of Bromo-Benzimidazole Derivatives against Mammalian Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM | Acute Lymphoblastic Leukemia | 12.43 | [5] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 | Breast Cancer | 17.09 | [5] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 | Breast Cancer | 21.20 | [5] |
| 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide (3-Br substituted) | Various Cancer Cell Lines | Cancer | 7.82 - 10.21 | [6] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial and cytotoxic activities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the appropriate concentration of the test compound to the wells of a 96-well plate. Add 100 µL of the prepared microbial inoculum to each well.
-
Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and the positive control antibiotic at known effective concentrations.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[7]
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or a non-cancerous line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.[7]
Visualization of Experimental Workflow and Cellular Pathways
Visualizing the experimental process and potential mechanisms of action can aid in understanding the assessment of selectivity.
Benzimidazole derivatives have been reported to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[8]
Selectivity Index: A Quantitative Measure of Safety
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity (IC50) to the antimicrobial activity (MIC). A higher SI value indicates greater selectivity for microbial cells over mammalian cells, suggesting a wider therapeutic window and a better safety profile.[9][10]
Selectivity Index (SI) = IC50 (mammalian cells) / MIC (microbial cells)
Table 3: Hypothetical Selectivity Profile of this compound
(Note: The following data is illustrative and based on values reported for related bromo-benzimidazole derivatives. Direct experimental determination is required for this compound.)
| Microbial Species | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
| Staphylococcus aureus | 5 | HeLa | 20 | 4 |
| Escherichia coli | 10 | HeLa | 20 | 2 |
| Candida albicans | 4 | HeLa | 20 | 5 |
Conclusion
While direct and comprehensive data on the selectivity of this compound remains to be fully elucidated in publicly accessible literature, the information available for structurally similar compounds suggests a promising potential for antimicrobial activity. The provided experimental protocols and the concept of the selectivity index offer a robust framework for researchers to systematically evaluate its efficacy and safety. Future studies should focus on generating specific MIC and IC50 values for this compound against a broad panel of microbial pathogens and mammalian cell lines to definitively determine its therapeutic potential. Such data is indispensable for the rational design and development of new, selective, and effective antimicrobial agents.
References
- 1. This compound (1215206-73-7) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-1H-benzo[d]imidazole hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-1H-benzo[d]imidazole hydrochloride, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring regulatory compliance and a safe laboratory environment.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on best practices for the management of halogenated organic compounds.[1][2][3] It is imperative to treat this compound as a hazardous waste.
Key Chemical and Safety Data
The table below summarizes essential information for this compound and its non-salt form, 6-Bromo-1H-benzimidazole. This data is crucial for understanding the compound's hazard profile and handling requirements.
| Property | This compound | 6-Bromo-1H-benzimidazole |
| CAS Number | 1215206-73-7[4][5][6] | 4887-88-1[7] |
| Molecular Formula | C₇H₆BrClN₂[4] | C₇H₅BrN₂[7] |
| Molecular Weight | 233.49[4] | 197.03[7] |
| Physical Form | Solid, powder[7] | Solid, powder[7] |
| GHS Hazard Pictogram | GHS07 (Harmful)[7] | GHS07 (Harmful)[7] |
| GHS Hazard Statements | H302 (Harmful if swallowed)[7] | H302 (Harmful if swallowed)[7] |
| Recommended PPE | N95 dust mask, chemical-resistant gloves, safety glasses/eyeshields[7] | N95 dust mask, chemical-resistant gloves, safety glasses/eyeshields[7] |
| Storage Class | 11 (Combustible Solids)[7] | 11 (Combustible Solids)[7] |
Standard Operating Protocol for Disposal
This step-by-step protocol outlines the procedure for the safe disposal of pure this compound and contaminated materials.
I. Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7]
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of dust.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.
II. Waste Segregation: The First Critical Step
-
Designated Waste Container: Due to its bromine content, this compound must be disposed of in a designated and clearly labeled "Halogenated Organic Waste" container.[1][3]
-
Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic or aqueous waste streams.[1][3] This is crucial as different waste streams undergo different treatment processes.
-
Container Integrity: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) jug for liquids or a properly sealed drum for solids. Ensure the container is in good condition and has a secure, threaded cap.[2]
III. Disposal Procedure
-
Pure or Unused Compound:
-
Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer.
-
Securely seal the container immediately after adding the waste.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
-
Place all solid materials contaminated with the compound into a sealed plastic bag.
-
Deposit the sealed bag into the solid "Halogenated Organic Waste" container.
-
-
Contaminated Glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the solvent rinsate in a liquid "Halogenated Organic Waste" container.
-
After the initial decontamination rinse, the glassware can be cleaned according to standard laboratory procedures.
-
IV. Final Disposal
-
Licensed Waste Disposal: The ultimate disposal of the "Halogenated Organic Waste" container must be handled by a licensed and approved hazardous waste disposal facility.
-
Incineration: The preferred method for the destruction of halogenated organic compounds is controlled incineration at a permitted hazardous waste incineration facility.[3][8] This process is equipped with flue gas scrubbing to remove hazardous byproducts.
-
Regulatory Compliance: All aspects of hazardous waste disposal are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] Ensure compliance with all federal, state, and local regulations.
Important Note: Never dispose of this compound down the drain or in the regular trash. This can lead to significant environmental contamination and is a violation of regulatory standards.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. This compound | 1215206-73-7 [sigmaaldrich.com]
- 5. This compound (1215206-73-7) for sale [vulcanchem.com]
- 6. Page loading... [guidechem.com]
- 7. 6-ブロモ-1H-ベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. Chemical waste - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-1H-benzo[d]imidazole hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of halogenated heterocyclic compounds, such as 6-Bromo-1H-benzo[d]imidazole hydrochloride, requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment
This compound and structurally similar benzimidazole derivatives are classified as hazardous substances.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] A thorough risk assessment is the critical first step before handling this compound.
Key Hazards Summary:
| Hazard Type | Classification | Rationale and Potential Effects |
| Skin Irritation | Category 2 | Direct contact can cause skin irritation.[1][3] |
| Eye Irritation | Category 2 / 2A | The compound is a serious eye irritant, with the potential to cause significant damage upon contact.[1][3][4] |
| Respiratory Irritation | Category 3 | Inhalation of dust may cause respiratory system irritation.[1][3][4] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion can be harmful and may lead to gastrointestinal irritation.[2] |
Engineering Controls: Your First Line of Defense
Before any PPE is donned, appropriate engineering controls must be in place. These are designed to isolate you from the hazard.
-
Chemical Fume Hood: All handling of this compound solid, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This prevents the inhalation of airborne dust particles.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any fugitive emissions.[6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and unobstructed.[1][3]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. Its effectiveness is entirely dependent on correct selection and consistent use.
Core PPE Requirements
-
Eye and Face Protection:
-
Why: This compound is classified as a serious eye irritant.[2][3]
-
What to Use: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the handling of larger quantities or during spill cleanup.
-
-
Skin and Body Protection:
-
Why: The compound is a skin irritant.[1][3] Protective clothing prevents direct contact with the solid or solutions.
-
What to Use:
-
Gloves: Chemical-resistant nitrile gloves are mandatory.[7] Given that many laboratory surfaces can become contaminated, double-gloving is strongly recommended.[8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[8] Gloves must be changed immediately if contaminated, torn, or punctured.[8]
-
Lab Coat/Gown: A long-sleeved, impermeable lab coat or gown is required.[8][9] It should have a solid front and knit or elastic cuffs to ensure a snug fit around the inner glove.
-
-
-
Respiratory Protection:
-
Why: Inhalation of the dust can cause respiratory tract irritation.[3][4]
-
What to Use: When handling the solid powder outside of a fume hood (a practice that should be avoided) or if there is a risk of generating dust (e.g., during a spill), a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[10] All respiratory protection should be used in accordance with a documented respiratory protection program.
-
Task-Based PPE Selection
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Lab Coat/Gown | Work in a Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat/Gown | Work in a Fume Hood |
| General Handling | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Double Nitrile Gloves | Impermeable Gown | N95 Respirator (minimum) |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if waste is sealed |
Procedural Guidance: The "How-To" of Safety
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Step-by-Step Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if required.
Doffing (Removing) PPE: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin and dispose of them in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown and roll it down from your shoulders, turning it inside out as you go. This contains the contaminated surface. Dispose of it in the appropriate waste stream.
-
Hand Hygiene: Wash your hands.
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
-
Spills: In the event of a spill, evacuate the immediate area and alert others. Wear the appropriate spill response PPE before cleaning. Use an inert absorbent material to collect the spill, then place it in a sealed, labeled container for hazardous waste.[3]
-
Disposal of Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used while handling this compound must be considered hazardous waste.
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then into a solid "Halogenated Organic Waste" container.[5]
-
-
Container Disposal: Dispose of the chemical's container in an approved waste disposal plant.[1][3] Do not reuse empty containers.
By adhering to these protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific work. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
